molecular formula C20H28O B587491 all-trans-Retinal-d5 CAS No. 1217234-58-6

all-trans-Retinal-d5

Katalognummer: B587491
CAS-Nummer: 1217234-58-6
Molekulargewicht: 289.474
InChI-Schlüssel: NCYCYZXNIZJOKI-LHAZDGMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

All-trans-Retinal-d5, also known as All-trans-Retinal-d5, is a useful research compound. Its molecular formula is C20H28O and its molecular weight is 289.474. The purity is usually 95%.
BenchChem offers high-quality all-trans-Retinal-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about all-trans-Retinal-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-LHAZDGMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to all-trans-Retinal-d5: Properties, Synthesis, and Application in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of all-trans-Retinal-d5, a deuterated isotopologue of the critical vitamin A metabolite, all-trans-retinal. Designed for researchers in vision science, pharmacology, and drug development, this document details the chemical structure, physicochemical properties, and synthesis of all-trans-Retinal-d5. A significant focus is placed on its principal application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous all-trans-retinal. Detailed experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric analysis, are provided to facilitate its effective implementation in a laboratory setting. This guide aims to serve as a practical resource, underpinned by scientific principles, to support rigorous and reproducible research.

Introduction: The Significance of all-trans-Retinal and the Role of Isotopic Labeling

All-trans-retinal, a polyene aldehyde, is a pivotal molecule in a multitude of biological processes. It is a key component of the visual cycle, serving as the chromophore for rhodopsin and other visual pigments[1][2]. Beyond its role in vision, all-trans-retinal is the metabolic precursor to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression involved in cell growth, differentiation, and embryonic development[3][4].

Given its low endogenous concentrations and reactive aldehyde functionality, the accurate quantification of all-trans-retinal in complex biological matrices presents a significant analytical challenge[5]. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative bioanalysis, offering high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. All-trans-Retinal-d5, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of all-trans-retinal[6]. Its use allows for the correction of analyte loss during sample preparation and variations in ionization efficiency during mass spectrometric analysis, thereby ensuring the reliability of the obtained results.

Chemical Structure and Physicochemical Properties

The defining feature of all-trans-Retinal-d5 is the strategic placement of five deuterium atoms on the cyclohexene ring, which provides a distinct mass shift without significantly altering its chemical behavior.

Chemical Structure

Figure 1: Chemical structure of all-trans-Retinal-d5.

Caption: The structure highlights the all-trans configuration of the polyene chain and the five deuterium atoms on the β-ionone ring.

Physicochemical Properties

A summary of the key physicochemical properties of all-trans-Retinal-d5 is presented in Table 1. These properties are crucial for its handling, storage, and application in analytical methods.

PropertyValueSource
IUPAC Name (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal[7]
Synonyms Retinene-d5, E-Retinal-d5, Retinaldehyde-d5[2][5]
CAS Number 1217234-58-6[5]
Molecular Formula C₂₀H₂₃D₅O[2]
Molecular Weight 289.47 g/mol [5]
Appearance Yellow Solid[5]
Storage -86°C, in an amber vial, under an inert atmosphere[5]
Solubility Soluble in ethanol and DMSO[8]

Note: The properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, all-trans-retinal.

Spectroscopic Properties

Mass Spectrometry

The key feature of all-trans-Retinal-d5 is its mass difference compared to the unlabeled compound, which is fundamental to its use in IDMS. Due to the reactive nature of the aldehyde group, all-trans-retinal is often derivatized to its oxime or other stable adducts prior to LC-MS/MS analysis[9][10]. The fragmentation pattern of the derivatized all-trans-Retinal-d5 will show a +5 Da shift for fragments containing the deuterated ring. For example, in the analysis of all-trans-retinoic acid-d5, a fragment corresponding to the loss of the side chain was observed with the deuterium labels retained, confirming their position on the ring[11]. A similar fragmentation pattern is expected for all-trans-Retinal-d5 derivatives.

NMR Spectroscopy

Although specific 1H and 13C NMR spectra for all-trans-Retinal-d5 are not widely published, the spectra of the non-deuterated all-trans-retinal are well-characterized. In the 1H NMR spectrum of all-trans-Retinal-d5, the signals corresponding to the protons on the deuterated positions of the β-ionone ring would be absent. Similarly, in the 13C NMR spectrum, the carbons bearing deuterium would exhibit triplet splitting (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule. This data is crucial for confirming the isotopic labeling pattern and purity of the standard[6].

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of all-trans-retinal in ethanol exhibits a characteristic absorption maximum (λmax) at approximately 383 nm[9]. The electronic transitions responsible for this absorption are primarily located in the polyene chain. Therefore, the deuteration on the β-ionone ring is expected to have a negligible effect on the UV-Vis spectrum.

Synthesis of all-trans-Retinal-d5

A plausible synthetic route would start with a deuterated β-ionone precursor. The polyene side chain can then be built up through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, followed by oxidation of the terminal alcohol to the aldehyde. For instance, the synthesis of deuterated 11-cis-retinal has been reported, demonstrating the feasibility of introducing deuterium at specific positions[12].

G A Deuterated β-ionone precursor B Chain Elongation (e.g., Wittig Reaction) A->B C Deuterated Retinol Intermediate B->C D Oxidation (e.g., MnO2) C->D E all-trans-Retinal-d5 D->E

Figure 2: Generalized synthetic workflow for all-trans-Retinal-d5.

Caption: A conceptual pathway illustrating the key stages in the synthesis of all-trans-Retinal-d5 from a deuterated starting material.

Application in Quantitative Bioanalysis: A Step-by-Step Protocol

The primary and most critical application of all-trans-Retinal-d5 is as an internal standard for the accurate quantification of all-trans-retinal in biological samples using LC-MS/MS. The following protocol provides a detailed workflow for this application.

Preparation of Standard Solutions and Calibration Curve
  • Stock Solutions: Prepare a stock solution of all-trans-Retinal-d5 in an appropriate solvent such as ethanol or DMSO. Due to the light and air sensitivity of retinoids, it is crucial to use amber vials and handle solutions under an inert atmosphere (e.g., argon or nitrogen). Store stock solutions at -80°C for long-term stability.

  • Working Solutions: Prepare a series of working standard solutions of non-deuterated all-trans-retinal of known concentrations by serial dilution of a primary stock solution.

  • Calibration Curve: To construct the calibration curve, a fixed amount of the all-trans-Retinal-d5 internal standard is added to each working standard solution of all-trans-retinal. This creates a set of standards with varying analyte-to-internal standard concentration ratios.

Sample Preparation

The following is a robust protocol for the extraction and derivatization of retinal from biological matrices, adapted from a validated method[9][13][14].

  • Homogenization: Homogenize the biological tissue sample (e.g., retina, liver, plasma) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the all-trans-Retinal-d5 internal standard solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

  • Derivatization: To stabilize the reactive aldehyde group, derivatize the retinal in the sample to its oxime by adding a solution of hydroxylamine or an O-alkylhydroxylamine[9][10]. This reaction should be performed in the dark to prevent photoisomerization.

  • Liquid-Liquid Extraction: Extract the derivatized retinoids using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G A Biological Sample B Add all-trans-Retinal-d5 (Internal Standard) A->B C Homogenization B->C D Protein Precipitation C->D E Derivatization (Oxime Formation) D->E F Liquid-Liquid Extraction E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H

Figure 3: Experimental workflow for retinal quantification.

Caption: A step-by-step diagram illustrating the sample preparation and analysis process using all-trans-Retinal-d5 as an internal standard.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column to separate the derivatized all-trans-retinal from other isomers and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed[13][14].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both the derivatized all-trans-retinal and the all-trans-Retinal-d5 internal standard.

    • Analyte (derivatized): Monitor the transition corresponding to the derivatized all-trans-retinal.

    • Internal Standard (derivatized): Monitor the transition corresponding to the derivatized all-trans-Retinal-d5, which will have a +5 Da shift in the precursor ion mass.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of all-trans-retinal in the unknown samples by interpolating their peak area ratios on the calibration curve.

Stability and Handling

All-trans-retinal and its deuterated analogue are sensitive to light, oxygen, and heat[15]. Therefore, stringent handling and storage procedures are necessary to maintain their integrity.

  • Storage: Store the solid compound and solutions at -80°C or lower in amber vials under an inert atmosphere.

  • Handling: All manipulations should be performed under dim red light to minimize photoisomerization and degradation. Use freshly prepared solutions whenever possible.

  • Safety: All-trans-retinal is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

All-trans-Retinal-d5 is an indispensable tool for researchers requiring accurate and precise quantification of all-trans-retinal in biological systems. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges associated with the analysis of this labile and low-abundance analyte. This technical guide provides the fundamental knowledge and practical protocols to enable scientists to confidently incorporate all-trans-Retinal-d5 into their research, thereby contributing to a deeper understanding of the multifaceted roles of retinoids in health and disease.

References

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(11), 2137–2143. [Link]

  • Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

  • PubChem. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

  • PubChem. (n.d.). all-trans-Retinol-d5. Retrieved from [Link]

  • Posch, K. C., Barski, J. J., & Napoli, J. L. (1992). Biosynthesis of all-trans-retinoic acid from retinal. Recognition of retinal bound to cellular retinol binding protein (type I) as substrate by a purified cytosolic dehydrogenase. The Journal of biological chemistry, 267(26), 18247–18254. [Link]

  • Torka, P., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 51. [Link]

  • Torka, P., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 51. [Link]

  • Kedishvili, N. Y. (2016). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients, 8(11), 746. [Link]

  • Waters Corporation. (n.d.). LC-MS Analysis of trans-Retinoic Acid. [Link]

  • Crockett, A. S., et al. (2017). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. ePrints Soton. [Link]

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. eScholarship. [Link]

  • Borhan, B., et al. (2000). Synthesis of a Photoaffinity-Labeled (11Z)-Retinal: Identification of Retinal/Rhodopsin Cross-Linked Sites along the Visual-Transduction Path. Helvetica Chimica Acta, 83(10), 2649-2660. [Link]

  • Krupka, T. M., & Kádár, L. (2013). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Mass Spectrometry, 48(6), 675-684. [Link]

  • Deveraux Specialties. (2025). What Most Retinal Formulations Get Wrong—And How to Fix It. [Link]

Sources

An In-Depth Technical Guide to all-trans-Retinal-d5 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of all-trans-Retinal-d5, a deuterated isotopologue of a critical molecule in vision and broader biological pathways. Designed for professionals in research and drug development, this document delves into the molecular characteristics, analytical applications, and biochemical significance of this stable isotope-labeled compound.

Core Molecular Profile of all-trans-Retinal-d5

all-trans-Retinal-d5 is a synthetically modified version of all-trans-retinal where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is strategically placed at non-labile positions, typically on the cyclohexenyl ring and the adjacent methyl group, to ensure stability and prevent exchange with protons in biological systems. This key feature makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.

The fundamental properties of all-trans-Retinal-d5 are summarized below:

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃D₅O[1][2]
Molecular Weight 289.47 g/mol [1][2]
Monoisotopic Mass 289.2454 g/mol [1]
CAS Number 1217234-58-6[1][2]
Appearance Yellow Solid[2]
Storage Conditions -86°C, Amber Vial, Under Inert Atmosphere[2]

Synonyms: (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-d5, all-trans-Vitamin A Aldehyde-d5, Retinene-d5, E-Retinal-d5, Retinaldehyde-d5.[2]

IUPAC Name: (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal.[1]

The Indispensable Role in Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry

The primary and most critical application of all-trans-Retinal-d5 is its use as an internal standard in isotope dilution mass spectrometry (ID-MS). This analytical technique is the gold standard for accurate quantification of endogenous molecules in complex biological matrices.

The rationale for using a deuterated standard like all-trans-Retinal-d5 is rooted in its chemical and physical behavior. It is chemically identical to its non-deuterated counterpart, meaning it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass analyzer. This co-analytical behavior is paramount for correcting for analyte loss during sample preparation and for mitigating matrix effects, which are common sources of variability and inaccuracy in bioanalytical methods.[3][4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Result Biological_Sample Biological Sample (e.g., plasma, tissue) Spike Spike with all-trans-Retinal-d5 Biological_Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation LC Separation (Co-elution) Derivatization->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification Accurate_Concentration Accurate Concentration of endogenous all-trans-Retinal Quantification->Accurate_Concentration

Caption: Workflow for quantitative analysis using all-trans-Retinal-d5.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the quantification of all-trans-retinal in biological samples using all-trans-Retinal-d5 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methodologies for the extraction of retinoids from plasma.[5][6]

  • To 200 µL of plasma in a light-protected microcentrifuge tube, add a known amount of all-trans-Retinal-d5 (e.g., 100 pg) in a small volume of ethanol.

  • Vortex briefly to mix.

  • Add 5 µL of 10 M hydrochloric acid to acidify the sample.[5]

  • Add 400 µL of methanol to precipitate proteins and vortex for 1 minute.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new amber tube.

  • Add 300 µL of hexane and 300 µL of ethyl acetate, and vortex for 10 seconds.[5]

  • Allow the phases to separate by incubating at 4°C in the dark for 20 minutes, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the upper organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used. This is based on established methods for retinoid analysis.[7]

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient from 75% B to 98% B over several minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

For accurate quantification, specific precursor-to-product ion transitions must be monitored. While direct experimental data for all-trans-Retinal-d5 is not widely published, we can infer likely transitions based on the fragmentation of similar molecules. For instance, a study on a derivatized form of retinal, the O-ethyloxime, showed a transition of m/z 328.5 → 236.4.[3] For underivatized all-trans-retinal, the protonated molecule [M+H]⁺ would be at m/z 285.2. For all-trans-Retinal-d5, the [M+H]⁺ would be at m/z 290.2. Fragmentation would likely involve neutral losses of water and cleavage of the polyene chain.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
all-trans-Retinal285.2To be optimizedLikely fragments from loss of water and chain cleavage.
all-trans-Retinal-d5 290.2 To be optimized Should be 5 Da higher than the corresponding fragment of the unlabeled analyte.

It is crucial to empirically determine the optimal product ions and collision energies for both the analyte and the internal standard on the specific mass spectrometer being used.

Biochemical Context: The Visual Cycle

all-trans-Retinal is a central molecule in the process of vision. The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive chromophore, 11-cis-retinal, after it has been photoisomerized to all-trans-retinal.

Visual_Cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) Metarhodopsin_II Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->Metarhodopsin_II Photoisomerization Light Light (hν) Light->Rhodopsin all_trans_Retinal all-trans-Retinal Metarhodopsin_II->all_trans_Retinal Release all_trans_Retinol all-trans-Retinol all_trans_Retinal->all_trans_Retinol Reduction (RDH) all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester eleven_cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->eleven_cis_Retinol Isomerization (RPE65) eleven_cis_Retinal 11-cis-Retinal eleven_cis_Retinol->eleven_cis_Retinal Oxidation (RDH) eleven_cis_Retinal->Rhodopsin Transport & Binding to Opsin all_trans_Retinol_RPE->all_trans_Retinyl_Ester Esterification (LRAT)

Caption: The canonical visual cycle involving all-trans-Retinal.

The conversion of 11-cis-retinal to all-trans-retinal upon photon absorption is the event that triggers the signaling cascade leading to vision. The subsequent release of all-trans-retinal and its reduction to all-trans-retinol is the first step in its recycling back to the 11-cis isomer. Studying the kinetics of this cycle is crucial for understanding retinal health and diseases. all-trans-Retinal-d5, in conjunction with other labeled retinoids, can be used in tracer studies to follow the metabolic flux through this and other retinoid pathways.

Synthesis of all-trans-Retinal-d5: A Representative Approach

While specific, detailed synthetic protocols for all-trans-Retinal-d5 are not widely published in peer-reviewed literature, a plausible and effective route can be adapted from established methods for synthesizing deuterated retinoids. A common strategy involves the use of a Wittig or Horner-Wadsworth-Emmons reaction with deuterated building blocks. An alternative approach, described for all-trans-retinol-d5, involves a Grignard reaction followed by oxidation.

The following is a representative synthetic workflow based on the latter approach:

  • Preparation of Deuterated Grignard Reagent: Reaction of deuterated methyl bromide (CD₃Br) with magnesium turnings in an anhydrous ether solvent to produce methyl-d₃-magnesium bromide (CD₃MgBr).

  • Coupling Reaction: Aldol addition of the CD₃MgBr to a suitable β-cyclocitral derivative to introduce the deuterated methyl group and form a deuterated allylic alcohol intermediate.

  • Oxidation: Oxidation of the resulting deuterated all-trans-retinol-d5 to all-trans-Retinal-d5 using a mild oxidizing agent such as manganese dioxide (MnO₂). This step must be performed carefully to avoid over-oxidation to retinoic acid.

This multi-step synthesis requires expertise in organometallic chemistry and careful handling of air- and moisture-sensitive reagents. The final product must be purified by chromatography and its identity and isotopic purity confirmed by mass spectrometry and NMR spectroscopy.

Conclusion

all-trans-Retinal-d5 is a powerful tool for researchers in vision science, pharmacology, and clinical diagnostics. Its utility as an internal standard in mass spectrometry enables the accurate and precise quantification of endogenous all-trans-retinal, a molecule of immense biological importance. Understanding its properties and the methodologies for its use is essential for any laboratory engaged in retinoid research. This guide provides a foundational understanding and practical protocols to facilitate the integration of all-trans-Retinal-d5 into advanced research and development workflows.

References

  • Blakeley, L. R., Chen, C., Chen, C. K., et al. (2017). Rod outer segment retinol dehydrogenase activity and all-trans retinal levels after bleaching in rod photoreceptors from wild type and Abca4−/− mice. Experimental Eye Research, 155, 66-76.
  • Kane, M. A., Chen, N., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1703–1711.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369224, all-trans Retinal-d5. Retrieved January 26, 2026, from [Link].

  • Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved January 26, 2026, from [Link]

  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
  • von Schacky, C., & Weber, P. C. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 856.
  • El-Konaissi, I. S. M. S. (2022).
  • Wikipedia contributors. (2023, December 27). Retinal. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2023, October 26). Visual cycle. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • von Schacky, C., & Weber, P. C. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 34.
  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
  • Koutalos, Y., Chen, C., & Tsina, E. (2009). Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative Ophthalmology & Visual Science, 50(5), 2375–2383.
  • News-Medical. (2019). The Chemistry of Human Vision – The Retinoid Cycle. Retrieved January 26, 2026, from [Link]

Sources

The Definitive Guide to all-trans-Retinal-d5: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of retinoid research and drug development, precision and accuracy are paramount. The advent of stable isotope-labeled internal standards has revolutionized quantitative analysis, enabling researchers to navigate the complexities of biological matrices with confidence. Among these critical tools, all-trans-Retinal-d5 stands out for its utility in the precise measurement of endogenous and therapeutic retinoids. This guide provides an in-depth technical overview of all-trans-Retinal-d5, from its fundamental properties to its practical application in cutting-edge research.

Core Identity and Physicochemical Properties

all-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a key component in the visual cycle and a precursor to the biologically active retinoic acid.[1] The strategic incorporation of five deuterium atoms provides a distinct mass shift, rendering it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Core Properties of all-trans-Retinal-d5

PropertyValueSource
CAS Number 1217234-58-6[1][2]
Molecular Formula C₂₀H₂₃D₅O[1]
Molecular Weight 289.47 g/mol [1]
Appearance Yellow Solid
Synonyms (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-d5, all-trans-Vitamin A Aldehyde-d5, Retinene-d5, E-Retinal-d5, Retinaldehyde-d5

The deuterium labeling in all-trans-Retinal-d5 is typically on the cyclohexene ring and the methyl group at the C2 position, providing stability against isotopic exchange under typical analytical conditions.[2]

Synthesis and Characterization: A Look Behind the Curtain

The synthesis of deuterated retinoids like all-trans-Retinal-d5 is a multi-step process that demands expertise in organic chemistry. While specific, proprietary synthesis protocols are often not publicly disclosed, the general approach involves the use of deuterated starting materials in established synthetic routes for retinoids. A plausible synthetic strategy is outlined below, based on common methods for retinoid synthesis.

Generalized Synthetic Pathway

The synthesis of all-trans-Retinal-d5 can be conceptualized through a convergent approach, often employing a Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain. The deuterium atoms are introduced via deuterated precursors.

G cluster_0 Deuterated β-ionone Precursor Synthesis cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Steps start Deuterated Acetone ionone Deuterated β-ionone start->ionone Multi-step synthesis wittig Wittig/HWE Reaction ionone->wittig c5_synthon C5-phosphonate synthon c5_synthon->wittig retinal_ester Deuterated Retinyl Ester wittig->retinal_ester hydrolysis Hydrolysis retinal_ester->hydrolysis oxidation Oxidation hydrolysis->oxidation final_product all-trans-Retinal-d5 oxidation->final_product

Caption: Generalized synthetic workflow for all-trans-Retinal-d5.

Experimental Protocol (Generalized):

  • Synthesis of Deuterated β-ionone: The synthesis would commence with a deuterated precursor, such as acetone-d6, to construct the deuterated β-ionone ring system through a series of condensation and cyclization reactions.

  • Preparation of the Side-Chain Synthon: A C5-phosphonate or a related synthon required for the extension of the polyene chain is prepared separately.

  • Wittig or Horner-Wadsworth-Emmons Reaction: The deuterated β-ionone derivative is coupled with the C5-side-chain synthon via a Wittig or Horner-Wadsworth-Emmons reaction to form the C20 carbon skeleton of the deuterated retinoid.

  • Functional Group Manipulation: The resulting intermediate, likely a deuterated retinyl ester, undergoes hydrolysis to yield deuterated retinol.

  • Oxidation to the Aldehyde: The final step involves the selective oxidation of the primary alcohol of deuterated retinol to the corresponding aldehyde, yielding all-trans-Retinal-d5. This is a critical step in the biosynthesis of retinoic acid.[4][5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of all-trans-Retinal-d5.

Table 2: Key Analytical Characterization Techniques

TechniqueExpected Observations
¹H NMR The proton NMR spectrum would show the characteristic signals for the polyene chain protons. The signals corresponding to the deuterated positions on the cyclohexene ring and the C2-methyl group would be absent or significantly diminished.
¹³C NMR The carbon NMR spectrum would confirm the presence of all 20 carbon atoms. The signals for the deuterated carbons would exhibit splitting due to deuterium coupling (C-D coupling).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z ≈ 289.25).[2][6] The isotopic distribution will confirm the incorporation of five deuterium atoms.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is used to determine the chemical and isomeric purity of the compound. The retention time should be very similar to that of the unlabeled all-trans-retinal.

The Critical Role of all-trans-Retinal-d5 in Quantitative Bioanalysis

The primary and most impactful application of all-trans-Retinal-d5 is as an internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from the fundamental principles of isotope dilution mass spectrometry (IDMS).

The Principle of Isotope Dilution Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of a known amount of all-trans-Retinal-d5 (Internal Standard) sample->add_is extraction Extraction add_is->extraction chromatography LC Separation extraction->chromatography ms MS/MS Detection chromatography->ms ratio Measure Peak Area Ratio (Analyte / Internal Standard) ms->ratio quantification Quantify Endogenous Analyte using a Calibration Curve ratio->quantification

Caption: Workflow for quantitative analysis using an internal standard.

By adding a known amount of all-trans-Retinal-d5 to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction, derivatization, and analysis is compensated for. Since the deuterated standard is chemically identical to the endogenous analyte, it behaves similarly throughout the entire analytical procedure. The final quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the deuterated internal standard.

Case Study: Quantification of all-trans-Retinoic Acid in Human Plasma

A prime example of the application of a deuterated retinoid internal standard is in the quantification of all-trans-retinoic acid (atRA) in human plasma. In a study investigating the association between atRA levels and the lipid profile in patients with type 2 diabetes, all-trans-retinoic acid-d5 (a closely related deuterated retinoid) was used as an internal standard for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] The internal standard was added to plasma samples, followed by protein precipitation and liquid-liquid extraction.[7] The use of the deuterated standard ensured accurate quantification by correcting for matrix effects and variations in extraction recovery.[7] This approach is directly applicable to the use of all-trans-Retinal-d5 for the quantification of all-trans-retinal.

Experimental Protocol: Quantification of Retinoids in Plasma

The following is a generalized protocol for the quantification of retinoids in plasma using all-trans-Retinal-d5 as an internal standard, adapted from established methods.[7]

  • Sample Preparation:

    • To 200 µL of plasma in a light-protected tube, add 10 µL of a working solution of all-trans-Retinal-d5 in a suitable organic solvent (e.g., ethanol).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 600 µL of hexane/ethyl acetate (9:1, v/v).

    • Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the retinoids using a suitable C18 reversed-phase column with an appropriate mobile phase gradient.

    • Detect and quantify the parent and product ions of both the endogenous retinoid and all-trans-Retinal-d5 using multiple reaction monitoring (MRM).

Stability, Storage, and Safety Considerations

The integrity of all-trans-Retinal-d5 as a reference standard is contingent upon proper handling and storage. Retinoids, in general, are sensitive to light, heat, and oxygen.

Table 3: Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C or below.[8]To minimize thermal degradation and isomerization.
Light Protection Store in an amber vial or protect from light.Retinoids are highly susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the polyene chain.
Solvent for Stock Solutions Use high-purity, degassed solvents (e.g., ethanol, DMSO, DMF).[9]To ensure stability in solution. Stock solutions should be stored at low temperatures.

Safety Precautions:

While a specific safety data sheet (SDS) for all-trans-Retinal-d5 is not always readily available, the safety precautions for the unlabeled all-trans-retinal should be followed. Retinoids are biologically active molecules and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or solutions.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Future Perspectives: Beyond an Internal Standard

While the primary role of all-trans-Retinal-d5 is as an internal standard, the broader field of deuterated compounds in drug development and research is expanding. The "kinetic isotope effect" can lead to altered metabolic profiles of deuterated molecules compared to their non-deuterated counterparts. This can result in improved pharmacokinetic properties and reduced toxicity. While not the primary intention for an internal standard, this principle opens up avenues for the use of deuterated retinoids as therapeutic agents themselves.

Conclusion

all-trans-Retinal-d5 is an indispensable tool for researchers and scientists in the field of retinoid biology and drug development. Its well-defined chemical and physical properties, coupled with its ability to serve as a reliable internal standard, enable the accurate and precise quantification of retinoids in complex biological matrices. A thorough understanding of its synthesis, characterization, and proper handling is crucial for its effective implementation in the laboratory. As analytical techniques continue to advance, the demand for high-quality, well-characterized stable isotope-labeled standards like all-trans-Retinal-d5 will undoubtedly continue to grow, driving further discoveries in this vital area of research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57369224, all-trans Retinal-d5. Retrieved from [Link].

  • Cayman Chemical. (2025). all-trans Retinal Product Information.
  • Alexander, J. M., et al. (2016). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. ePrints Soton, University of Southampton.
  • D'Ambrosio, D. N., et al. (2011). Retinoic acid synthesis and degradation. Subcellular biochemistry, 56, 117–148.
  • Kuhne, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International journal of molecular sciences, 22(2), 899.
  • Kane, M. A., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of lipid research, 57(10), 1969–1976.
  • Heyman, R. A., et al. (1998). Method of synthesis of retinoic acid. U.S. Patent No. 5,808,120. Washington, DC: U.S.
  • Cortesi, R., et al. (2009). Chemical stability and phase distribution of all-trans-retinol in nanoparticle-coated emulsions. Journal of pharmaceutical sciences, 98(11), 4165–4175.
  • Kuhne, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. MDPI. Retrieved from [Link]

  • Napoli, J. L. (2016). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. Nutrients, 8(12), 776.
  • Samarketu, S., et al. (2020). All-trans-Retinaldehyde Contributes to Retinal Vascular Permeability in Ischemia Reperfusion. Investigative ophthalmology & visual science, 61(6), 26.
  • Dillon, J., et al. (2000). Studies of all-trans-retinal as a photooxidizing agent. Photochemistry and photobiology, 71(2), 225–229.

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An In-Depth Technical Guide to All-trans-Retinal-d5: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of all-trans-Retinal-d5, a deuterated isotopologue of a crucial Vitamin A metabolite. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to support its application in research and development.

Introduction: The Significance of Deuterated Retinoids

All-trans-Retinal is a key molecule in vision and a pivotal intermediate in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression in cellular growth and differentiation.[1] The introduction of deuterium atoms at specific, non-labile positions in the all-trans-Retinal structure creates a heavier and more stable version of the molecule. This isotopic labeling is invaluable for a range of applications, particularly as an internal standard in quantitative mass spectrometry-based assays, enabling precise tracking and quantification of its non-deuterated counterpart in complex biological matrices.

Core Physical and Chemical Properties

All-trans-Retinal-d5 is a yellow solid, a characteristic shared with its non-deuterated form.[2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Name (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal[3]
Synonyms Retinene-d5, E-Retinal-d5, Retinaldehyde-d5, all-trans-Vitamin A Aldehyde-d5[2][4]
Molecular Formula C₂₀H₂₃D₅O[2][4]
Molecular Weight 289.47 g/mol [2][4]
CAS Number 1217234-58-6[2]
Appearance Yellow Solid[2]
Structural Information

The chemical structure of all-trans-Retinal-d5 is characterized by a β-ionone ring and a polyene side chain with an aldehyde functional group. The five deuterium atoms are strategically placed to minimize kinetic isotope effects while providing a distinct mass shift for analytical purposes.

Caption: Chemical structure of all-trans-Retinal-d5.

Solubility and Stability

Retinoids are notoriously unstable and susceptible to degradation by light, heat, and oxidation.[6] Therefore, stringent storage and handling procedures are paramount to maintain the integrity of all-trans-Retinal-d5.

ParameterRecommendationSource(s)
Storage Temperature -86°C or -20°C[2][6]
Storage Conditions Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen).[2]
Handling Avoid exposure to light and air. Solutions should be used promptly after preparation.[5]

Analytical Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of all-trans-Retinal-d5, ensuring its identity, purity, and stability.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis prep Dissolve in appropriate solvent under inert gas and dim light hplc HPLC-UV prep->hplc lcms LC-MS/MS prep->lcms nmr NMR Spectroscopy prep->nmr purity Purity Assessment hplc->purity quant Quantification hplc->quant identity Structural Confirmation lcms->identity lcms->quant nmr->identity

Caption: General workflow for the analytical characterization of all-trans-Retinal-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of all-trans-Retinal-d5. While specific spectra for this isotopologue are not widely published, data from 13C-labeled all-trans-retinals provide valuable insights into expected chemical shifts.[7] The absence of signals corresponding to the deuterated positions in ¹H NMR and the altered splitting patterns in ¹³C NMR would confirm the location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of all-trans-Retinal-d5. The electron ionization mass spectrum of non-deuterated all-trans-retinal shows a prominent molecular ion peak.[8] For all-trans-Retinal-d5, the molecular ion peak is expected at m/z 289.47.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of retinoids in biological samples, where all-trans-Retinal-d5 serves as an ideal internal standard.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system of the polyene chain in all-trans-Retinal-d5 results in strong absorption in the UV-visible region. The non-deuterated form exhibits a characteristic absorption maximum (λmax) in the ultraviolet spectrum.[10] While deuteration is not expected to significantly alter the λmax, experimental verification is recommended for precise quantification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific instrumentation and experimental goals.

Protocol for HPLC-UV Analysis

Objective: To assess the purity of all-trans-Retinal-d5 and determine its concentration.

Materials:

  • all-trans-Retinal-d5

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC system with a UV detector

Method:

  • Standard Preparation: Accurately weigh a small amount of all-trans-Retinal-d5 and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to prepare a stock solution. Protect the solution from light.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection Wavelength: Set at the λmax of all-trans-Retinal.

  • Injection: Inject the standards and sample onto the HPLC system.

  • Data Analysis: Integrate the peak area of all-trans-Retinal-d5 and calculate the purity and/or concentration based on the calibration curve.

Protocol for LC-MS/MS Analysis

Objective: To confirm the identity and quantify all-trans-Retinal-d5.

Materials:

  • all-trans-Retinal-d5

  • LC-MS grade solvents

  • Appropriate LC column

  • LC-MS/MS system

Method:

  • Sample Preparation: Prepare solutions of all-trans-Retinal-d5 in a solvent compatible with the LC-MS system.

  • Liquid Chromatography: Utilize an appropriate gradient to achieve separation from any potential impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used.

    • MS1 Scan: Acquire a full scan to identify the parent ion of all-trans-Retinal-d5 (m/z ~289.5).

    • MS2 Fragmentation: Perform collision-induced dissociation (CID) on the parent ion to generate characteristic fragment ions.

  • Data Analysis: Compare the observed mass-to-charge ratios of the parent and fragment ions with the theoretical values to confirm the identity of the compound.

Synthesis Outline

The synthesis of all-trans-Retinal-d5 can be achieved through the oxidation of its corresponding alcohol, all-trans-retinol-d5.[11] A common method involves the use of manganese dioxide (MnO₂) as the oxidizing agent in a suitable organic solvent like dichloromethane.[11] The precursor, all-trans-retinol-d5, can be synthesized using methods such as a modified Wittig aldol condensation to introduce the deuterium labels at the desired positions.[11]

Conclusion

All-trans-Retinal-d5 is an essential tool for researchers in the fields of vision, vitamin A metabolism, and drug development. Its well-defined physical and chemical properties, when coupled with robust analytical characterization, ensure its reliability as an internal standard and tracer. Adherence to proper handling and storage protocols is critical to preserving its integrity and ensuring the accuracy of experimental results. This guide provides a foundational understanding to facilitate the effective use of this valuable isotopically labeled compound.

References

  • MedchemExpress. (n.d.). All-trans-retinal. Retrieved from [Link]

  • Alexandre, M., et al. (2017). Synthesis of Isotopically Labelled All-Trans Retinals for DNP-Enhanced Solid State NMR Studies of Retinylidene Proteins. University of Southampton.
  • Pharmaffiliates. (n.d.). all-trans-Retinal-d5. Retrieved from [Link]

  • Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry, 282(15), 11234-11241.
  • PubChem. (n.d.). Retinal. Retrieved from [Link]

  • Wikipedia. (n.d.). Retinal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Retinal. In NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to the Application of All-trans-Retinal-d5 in Vision Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of all-trans-Retinal-d5, a deuterated isotopologue of a critical retinoid in visual biochemistry. We will detail its core applications, from a high-fidelity internal standard in quantitative mass spectrometry to a sophisticated tracer for elucidating metabolic flux and disease pathology. This document is intended for researchers, clinicians, and pharmaceutical scientists engaged in ophthalmology and neurodegenerative disease research.

The Central Challenge: Quantifying a Fugitive Molecule

The visual cycle is a complex, enzymatic pathway responsible for regenerating the 11-cis-retinal chromophore essential for vision.[1] Upon absorbing a photon, 11-cis-retinal isomerizes to all-trans-retinal (atRAL), initiating the phototransduction cascade that leads to sight.[1] This liberated atRAL is highly reactive and cytotoxic if not efficiently cleared from photoreceptor outer segments.[2] Its aldehyde group can readily form Schiff bases and participate in condensation reactions, leading to the formation of toxic bisretinoid adducts like N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin implicated in age-related macular degeneration (AMD) and Stargardt disease.[3][4]

Studying the kinetics and flux of atRAL is paramount to understanding retinal health and disease. However, its transient nature, low endogenous concentrations in extra-ocular tissues, and high reactivity present significant analytical challenges.[5][6] Accurate quantification requires a methodology that can account for analyte loss during sample preparation and variability in instrument response. This is the precise role fulfilled by all-trans-Retinal-d5.

The Isotopic Solution: Properties of All-trans-Retinal-d5

All-trans-Retinal-d5 is a synthetic version of atRAL where five hydrogen atoms at specific, stable positions on the molecule have been replaced with their heavier isotope, deuterium. This substitution increases the molecular weight by five Daltons.

The core principle behind its utility is that deuteration imparts mass-shift without significantly altering physicochemical properties.

  • Co-elution: It behaves nearly identically to endogenous atRAL during chromatographic separation (e.g., HPLC), meaning it elutes at the same retention time.

  • Similar Ionization Efficiency: It ionizes in the mass spectrometer source in the same manner as its unlabeled counterpart.

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the native form by a mass spectrometer.

This combination of properties makes all-trans-Retinal-d5 the gold standard for two primary applications: as an internal standard for precise quantification and as a stable isotope tracer for metabolic studies.[7][8]

Core Application I: The Internal Standard in Quantitative LC-MS/MS

The most prevalent use of all-trans-Retinal-d5 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9][10] The logic of this application is rooted in providing a self-validating system for every sample analyzed.

Causality of Experimental Choice

By adding a known, fixed amount of all-trans-Retinal-d5 to each biological sample at the very beginning of the extraction process, the IS experiences the exact same procedural losses as the endogenous analyte. Any degradation or incomplete recovery during protein precipitation, liquid-liquid extraction, or derivatization affects both the analyte and the IS proportionally. In the mass spectrometer, the instrument may exhibit signal suppression or enhancement due to matrix effects; again, this will impact both compounds similarly.

The final quantification is based on the ratio of the endogenous analyte signal to the internal standard signal. This ratio remains stable and accurate even if the absolute signal intensity fluctuates, providing a trustworthy and reproducible measurement of the true endogenous concentration.[9]

Data Presentation: Mass Spectrometry Parameters

For a typical LC-MS/MS analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM), are used to ensure specificity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
all-trans-Retinal (atRAL) 285.2159.1267.2
all-trans-Retinal-d5 (IS) 290.2163.1272.2
Note: Exact m/z values may vary slightly based on instrumentation and adduct formation (e.g., [M+H]+). These values are representative.
Experimental Workflow: Quantitative Analysis

The workflow below illustrates the use of all-trans-Retinal-d5 as an internal standard for quantifying atRAL in a retinal tissue homogenate.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Retinal Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Spike Spike with Known Amount of all-trans-Retinal-d5 Homogenize->Spike Critical Step Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Derivatize Optional: Derivatize to Oxime (Improves Stability) Extract->Derivatize Dry Evaporate & Reconstitute Derivatize->Dry Inject Inject onto HPLC Column Dry->Inject Separate Chromatographic Separation (Analyte + IS Co-elute) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MS MS/MS Detection (SRM) Ionize->MS Integrate Integrate Peak Areas (atRAL and atRAL-d5) MS->Integrate Ratio Calculate Area Ratio: (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Standard Curve Ratio->Quantify

Workflow for LC-MS/MS quantification of atRAL using a deuterated internal standard.
Protocol: Quantification of all-trans-Retinal in Mouse Retina

This protocol is a representative methodology synthesized from established practices.[5][9] All steps involving retinoids must be performed under dim red light to prevent photoisomerization.

  • Sample Collection: Euthanize the mouse and immediately enucleate the eyes. Dissect the retinas on an ice-cold surface and place them in a pre-weighed amber microcentrifuge tube.

  • Homogenization & Spiking:

    • Record the wet weight of the tissue.

    • Add 200 µL of ice-cold PBS.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL all-trans-Retinal-d5 in ethanol) to the tube. This addition at the earliest stage is critical for accuracy.

    • Homogenize the tissue using a sonicator probe on ice until fully dissociated.

  • Extraction:

    • Add 400 µL of acetonitrile to the homogenate to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new amber tube.

    • (Optional but recommended for cleaner samples): Perform a subsequent liquid-liquid extraction by adding 1 mL of hexane, vortexing, centrifuging, and collecting the upper organic layer.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 75% Methanol / 25% Water with 0.1% Formic Acid).

    • Vortex and transfer to an amber HPLC vial with an insert.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: Start at 75% B, ramp to 98% B over 6 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with ESI, monitoring the SRM transitions listed in the table above.

  • Quantification:

    • Generate a standard curve by spiking known amounts of native atRAL into a blank matrix (e.g., buffer or tissue homogenate from an RPE65 knockout mouse) along with the fixed amount of IS.

    • Plot the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

    • Calculate the concentration of atRAL in the unknown samples by interpolating their area ratios from the linear regression of the standard curve.

Core Application II: The Tracer in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to map the dynamic movement of molecules through metabolic pathways.[7][8] By introducing a labeled precursor, researchers can follow the label as it is incorporated into downstream products, providing direct evidence of metabolic activity and pathway kinetics.

Investigating the Visual Cycle and Disease

In vision research, all-trans-Retinal-d5 can be administered in vivo or to ex vivo retinal preparations to answer critical questions:

  • Rate of Clearance: How quickly is atRAL reduced to all-trans-retinol-d5 by retinol dehydrogenases (RDHs)? This can reveal defects in the clearance pathway, a key factor in retinal degeneration.[2]

  • A2E Formation: What is the rate of formation of labeled A2E (A2E-d5)? This allows for direct measurement of the flux into this toxic byproduct pathway, which is crucial for testing therapies aimed at reducing A2E accumulation.[3][4]

  • Alternative Pathways: Does atRAL get converted into other, previously uncharacterized metabolites? The appearance of novel mass-shifted peaks can uncover new metabolic fates.

G cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) atRAL_d5 all-trans-Retinal-d5 (Administered Tracer) atROL_d5 all-trans-Retinol-d5 atRAL_d5->atROL_d5  Reduction (RDH8) NRPE_d5 NR-PE-d5 atRAL_d5->NRPE_d5  Schiff Base Formation A2E_d5 A2E-d5 (Toxic Bisretinoid) NRPE_d5->A2E_d5  Condensation with  another atRAL molecule PE Phosphatidyl- ethanolamine (PE) PE->NRPE_d5

Tracing the metabolic fate of all-trans-Retinal-d5 into key downstream products.

This tracing approach provides a kinetic dimension that is impossible to achieve with static measurements of endogenous compounds. For drug development, a candidate therapeutic could be evaluated on its ability to decrease the rate of A2E-d5 formation from administered all-trans-Retinal-d5 in an animal model of AMD.

Limitations and Expert Considerations

  • Isotopic Purity: The deuterated standard must be of high isotopic purity to prevent interference with the measurement of the native analyte.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. In reactions where this bond is broken, the deuterated molecule may react slightly slower. While generally negligible for its use as an internal standard, this can be a factor in metabolic tracing studies and must be considered when interpreting kinetic data.

  • Availability and Cost: Synthesis of high-purity, position-specific labeled compounds can be expensive.[11][12]

  • Derivatization: Retinaldehyde is prone to forming syn/anti isomers when derivatized to an oxime, which can complicate chromatography. In-situ conversion to O-ethyloximes can resolve this issue by yielding a single, stable peak.[5]

Conclusion

All-trans-Retinal-d5 is an indispensable tool in modern vision research. As an internal standard, it enables the accurate and precise quantification of its endogenous counterpart, a critical biomarker for retinal health. As a metabolic tracer, it provides an unparalleled window into the dynamic flux of retinoids through the visual cycle and into pathological side-reactions. For scientists and drug developers working to combat retinal diseases like AMD, the robust and reliable data generated using all-trans-Retinal-d5 provides a foundation for mechanistic discovery and therapeutic evaluation.

References

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1738–1745. [Link]

  • Chen, Y., Upreti, D., Wang, Y., & Wang, H. (2018). Conversion of all-trans-retinal into all-trans-retinal dimer reflects an alternative metabolic/antidotal pathway of all-trans-retinal in the retina. The Journal of biological chemistry, 293(39), 15104–15117. [Link]

  • Wallner, S., Grandl, G., Konovalova, T., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Du, J., Linton, J. D., & Hurley, J. B. (2015). Probing Metabolism in the Intact Retina Using Stable Isotope Tracers. Methods in enzymology, 561, 149–171. [Link]

  • Maeda, A., Maeda, T., & Palczewski, K. (2008). Retinal photodamage mediated by all-trans-retinal. Photochemistry and photobiology, 84(4), 885–891. [Link]

  • Garlipp, M. A., & Borhan, B. (2017). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. Biochimica et biophysica acta, 1837(5), 681–692. [Link]

  • Crew, R. C., Chacko, J. V., Gryka, R. J., et al. (2023). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science, 64(10), 2. [Link]

  • Sparrow, J. R., & Cai, B. (2010). Structures of the bisretinoids A2E and all-trans-retinal dimer. ResearchGate. [Link]

  • Wei, L., & Liu, X. (2021). Protocol to assess retinal metabolic flux of mice via stable isotope-resolved metabolomics. STAR protocols, 2(1), 100295. [Link]

  • Palczewski, K. (2012). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, 112(10), 5475-5531. [Link]

  • Ankam, S. (2014). Synthesis of Deuterated-(C9)-11-cis-Retinal. Florida Institute of Technology Scholarship Repository. [Link]

  • Wang, J. S., & Kefalov, V. J. (2011). The Retina-Based Visual Cycle. ResearchGate. [Link]

  • Wang, J., Yoo, H. S., Obrochta, K. M., Huang, P., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry. eScholarship, University of California. [Link]

  • Kim, S. R., & Ablonczy, Z. (2021). Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. Investigative Ophthalmology & Visual Science, 62(2), 16. [Link]

  • Murali, A., & Soundararajan, R. (2019). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 9(11), 273. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Analytical biochemistry, 378(1), 71–79. [Link]

  • Boehm, M. F., & Heyman, R. A. (1998). Method of synthesis of retinoic acid.

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An In-Depth Technical Guide to all-trans-Retinal-d5 and its Application in Elucidating the Visual Cycle

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical visual cycle is a complex, multi-step enzymatic pathway essential for regenerating the chromophore 11-cis-retinal, which is requisite for vision. A critical intermediate in this cycle is all-trans-retinal, the product of light-induced isomerization of 11-cis-retinal within photoreceptor cells. Understanding the kinetics and mechanisms of the enzymes that process all-trans-retinal is paramount for developing therapies for a host of retinal degenerative diseases. This technical guide provides a comprehensive overview of the use of a stable isotope-labeled analog, all-trans-Retinal-d5, as a powerful tool for investigating the visual cycle. We will delve into the core principles of isotopic labeling and the kinetic isotope effect (KIE), and present detailed, field-proven methodologies for its application in rhodopsin regeneration assays and metabolic flux analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This guide is intended to equip researchers with the foundational knowledge and practical protocols to leverage all-trans-Retinal-d5 in their own investigations, ultimately contributing to the advancement of vision science and the development of novel ophthalmic therapeutics.

The Canonical Visual Cycle: A Foundation for Investigation

The journey of light from a photon to a neural signal is predicated on a renewable biochemical pathway known as the visual cycle. This process, occurring between the photoreceptor outer segments (POS) and the retinal pigment epithelium (RPE), ensures a constant supply of the light-sensitive chromophore, 11-cis-retinal.[1]

The cycle is initiated upon the absorption of a photon by rhodopsin (in rods) or cone opsins, which triggers the isomerization of the covalently bound 11-cis-retinal to all-trans-retinal.[2] This conformational change activates the phototransduction cascade, leading to the hyperpolarization of the photoreceptor cell and the generation of a neural signal. The all-trans-retinal is then released from the opsin.[1][3]

To regenerate the visual pigment, the all-trans-retinal must be converted back to 11-cis-retinal. This multi-step process involves:

  • Reduction: In the POS, all-trans-retinal is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12, utilizing NADPH as a cofactor.[4][5]

  • Transport: All-trans-retinol is transported from the POS to the RPE.[6]

  • Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as a storage form of vitamin A.[3][6]

  • Isomerization: The key enzymatic step is the isomerization of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the retinal pigment epithelium-specific 65 kDa protein (RPE65).[7][8][9][10]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (e.g., RDH5).[11]

  • Return to Photoreceptor: Finally, 11-cis-retinal is transported back to the POS, where it combines with opsin to regenerate the visual pigment.

Malfunctions in any of these enzymatic steps can lead to a buildup of toxic byproducts or a deficit of 11-cis-retinal, resulting in retinal degenerative diseases.[3] Therefore, a detailed understanding of the kinetics and rate-limiting steps of this cycle is of profound interest.

Diagram of the Canonical Visual Cycle

Visual_Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light (hν) all-trans-Retinol_POS all-trans-Retinol all-trans-Retinal->all-trans-Retinol_POS RDH8/12 (NADPH) Opsin Opsin all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_POS->all-trans-Retinol_RPE Transport 11-cis-Retinal 11-cis-Retinal Opsin11-cis-Retinal Opsin11-cis-Retinal Opsin11-cis-Retinal->Rhodopsin Regeneration all-trans-Retinyl_Ester all-trans-Retinyl Ester all-trans-Retinol_RPE->all-trans-Retinyl_Ester LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Ester->11-cis-Retinol RPE65 11-cis-Retinal_RPE 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal_RPE RDH5 11-cis-Retinal_RPE->11-cis-Retinal Transport Regeneration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_ROS Isolate Rod Outer Segments (ROS) Bleach_Rhodopsin Bleach Rhodopsin with Light Isolate_ROS->Bleach_Rhodopsin Control_Group Add 11-cis-Retinal Bleach_Rhodopsin->Control_Group Test_Group Add 11-cis-Retinal-d5 Bleach_Rhodopsin->Test_Group Monitor_Absorbance Monitor Absorbance at 500 nm over Time Control_Group->Monitor_Absorbance Test_Group->Monitor_Absorbance Plot_Data Plot Regeneration Curves Monitor_Absorbance->Plot_Data Compare_Rates Compare Regeneration Rates Plot_Data->Compare_Rates

Caption: A typical workflow for a rhodopsin regeneration assay using a deuterated retinal analog.

HPLC-MS/MS Analysis of Retinoid Metabolism

This protocol allows for the sensitive and specific quantification of all-trans-Retinal-d5 and its metabolites in biological samples, such as cultured RPE cells or retinal tissue extracts.

Objective: To trace the metabolic fate of all-trans-Retinal-d5 through the visual cycle and to quantify the relative abundance of its metabolites.

Materials:

  • Cultured RPE cells or retinal tissue.

  • all-trans-Retinal-d5.

  • Internal standard (e.g., a different deuterated retinoid or a structurally similar molecule).

  • Solvents for extraction (e.g., hexane, ethyl acetate).

  • HPLC system coupled to a tandem mass spectrometer (MS/MS).

Protocol:

  • Sample Preparation:

    • Incubate cultured RPE cells or retinal tissue with all-trans-Retinal-d5 for a specified time.

    • Harvest the cells or tissue and homogenize in a suitable buffer.

    • Add the internal standard.

    • Perform a liquid-liquid extraction of the retinoids using an organic solvent mixture (e.g., hexane:ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • HPLC Separation:

    • Inject the reconstituted sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Use a gradient of solvents (e.g., water with formic acid and methanol or acetonitrile) to separate the different retinoid isomers and metabolites.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the retinoid of interest) and a specific product ion (a fragment of the precursor ion generated by collision-induced dissociation). This provides high specificity and sensitivity.

    • Monitor the MRM transitions for both the deuterated and endogenous retinoids.

Table 2: Example MRM Transitions for Retinoid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
all-trans-Retinal285.2[Specific Fragment]
all-trans-Retinal-d5 290.2 [Specific Fragment+5]
all-trans-Retinol269.2 (M-H₂O)⁺[Specific Fragment]
all-trans-Retinol-d5 274.2 (M-H₂O)⁺ [Specific Fragment+5]

Data Analysis:

  • Generate chromatograms for each MRM transition.

  • Calculate the peak area for each analyte and the internal standard.

  • Quantify the concentration of each retinoid using a calibration curve generated with known standards.

Principle of Mass Spectrometric Detection

MS_Principle cluster_mass_spec Mass Analysis Sample Retinoid Mixture (Endogenous + Deuterated) HPLC HPLC Separation Sample->HPLC Mass_Spec Mass Spectrometer HPLC->Mass_Spec Endogenous Endogenous Retinoid (Mass = M) Mass_Spec->Endogenous Deuterated Deuterated Retinoid (Mass = M+5) Mass_Spec->Deuterated Detector Detector Endogenous->Detector Deuterated->Detector

Caption: The use of mass spectrometry to differentiate between endogenous and deuterated retinoids based on their mass-to-charge ratio.

Hypothetical Kinetic Isotope Effect Study: Probing the Reduction of all-trans-Retinal

Objective: To determine if the reduction of all-trans-retinal to all-trans-retinol by RDH8 exhibits a primary kinetic isotope effect.

Rationale: The reduction of the aldehyde group of all-trans-retinal involves the transfer of a hydride ion from NADPH. If the C-H bond at the aldehyde position is broken in the rate-limiting step, deuteration at this position should result in a slower reaction rate.

Experimental Design:

  • Substrate Synthesis: Synthesize all-trans-retinal specifically deuterated at the C15 aldehyde position (all-trans-Retinal-15-d1).

  • Enzyme Source: Use purified, recombinant RDH8.

  • Kinetic Assay:

    • Perform parallel reactions with unlabeled all-trans-retinal and all-trans-Retinal-15-d1.

    • Monitor the decrease in NADPH absorbance at 340 nm over time, which is a direct measure of the reaction rate.

    • Alternatively, use the HPLC-MS/MS method described above to monitor the formation of all-trans-retinol and all-trans-retinol-d1 over time.

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) for both substrates at various concentrations.

    • Calculate the Michaelis-Menten parameters (Km and Vmax) for both substrates.

    • The KIE is calculated as the ratio of the Vmax for the unlabeled substrate to the Vmax for the deuterated substrate (KIE = Vmax(H) / Vmax(D)).

Expected Results and Interpretation:

  • KIE > 1: A KIE significantly greater than 1 would indicate that the C-H bond cleavage is at least partially rate-limiting for the reduction of all-trans-retinal by RDH8.

  • KIE ≈ 1: A KIE close to 1 would suggest that C-H bond cleavage is not the rate-limiting step. Other steps, such as substrate binding or product release, may be slower.

This information would provide invaluable insight into the catalytic mechanism of a key visual cycle enzyme and could inform the design of drugs that modulate its activity.

Conclusion and Future Directions

all-trans-Retinal-d5 is a powerful and versatile tool for researchers in vision science and drug development. Its utility as a metabolic tracer allows for the precise tracking of retinoid flux through the visual cycle, enabling the identification of metabolic bottlenecks in disease models. Furthermore, the potential to use specifically deuterated retinal analogs to probe the kinetic isotope effects of visual cycle enzymes offers a direct window into their catalytic mechanisms.

Future research will likely focus on the synthesis of retinal analogs with deuterium placed at various specific positions to dissect the mechanisms of other key enzymes like RPE65. The combination of these sophisticated chemical tools with advanced analytical techniques such as high-resolution mass spectrometry and in vivo imaging will undoubtedly continue to illuminate the intricate workings of the visual cycle, paving the way for the development of targeted therapies for a wide range of retinal diseases.

References

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews, 114(1), 194–232. [Link]

  • Furuta, N., & Aune, R. E. (2002). Isotope Dilution Mass Spectrometry. In Encyclopedia of Mass Spectrometry (pp. 326–334). Elsevier. [Link]

  • Moiseyev, G., Chen, Y., Takahashi, Y., Wu, B. X., & Ma, J. X. (2005). RPE65 is the isomerohydrolase in the retinoid visual cycle. Proceedings of the National Academy of Sciences, 102(35), 12413–12418. [Link]

  • Kuksa, V., & Imanishi, Y. (2018). Retinoids in the visual cycle: role of the retinal G protein-coupled receptor. Journal of Lipid Research, 59(9), 1563–1572. [Link]

  • Rattner, A., Smallwood, P. M., & Nathans, J. (2000). Identification and characterization of all-trans-retinol dehydrogenase from photoreceptor outer segments, the visual cycle enzyme that reduces all-trans-retinal to all-trans-retinol. The Journal of biological chemistry, 275(15), 11034–11043. [Link]

  • Lamb, T. D., & Pugh, E. N., Jr (2015). The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision research, 110(Pt A), 3–15. [Link]

  • Palczewski, K. (2009). THE VISUAL CYCLE. Harvey lectures, 105, 161–193. [Link]

  • Pautler, E. L., & Tengerdy, C. (1986). Analysis of retinol and dideuterated retinol in rat plasma by gas chromatography combined mass spectrometry. Journal of chromatography, 380(1), 1–8. [Link]

  • Ursem, R., & Koliopoulos, G. (2020). Mass spectrometry in ocular drug research. Basic & clinical pharmacology & toxicology, 127(1), 4–18. [Link]

  • Koutalos, Y., & Yau, K. W. (2004). Reduction of All-trans Retinal to All-trans Retinol in the Outer Segments of Frog and Mouse Rod Photoreceptors. The Journal of general physiology, 124(6), 739–751. [Link]

  • Redmond, T. M., & Rando, R. R. (2011). RPE65. Wikipedia. [Link]

  • Kiser, P. D., & Palczewski, K. (2016). Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. Progress in retinal and eye research, 54, 1–15. [Link]

  • Kiser, P. D., & Palczewski, K. (2010). RPE65, Visual Cycle Retinol Isomerase, Is Not Inherently 11-cis-specific. The Journal of biological chemistry, 285(13), 9493–9501. [Link]

  • Anderson, R. E., & Koutalos, Y. (2007). Mass Spectrometry-Based Lipidomic Analysis of Rat and Human Retina. Investigative ophthalmology & visual science, 48(13), 3326. [Link]

  • Kefalov, V. J., & Palczewski, K. (2019). The Retina-Based Visual Cycle. ResearchGate. [Link]

  • Saari, J. C. (2016). Retinol dehydrogenase. Wikipedia. [Link]

  • Saari, J. C. (2000). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative ophthalmology & visual science, 41(2), 337–348. [Link]

  • Deigner, P. S., & Rando, R. R. (2003). All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle. Biochemistry, 42(21), 6435–6440. [Link]

  • Lee, S., & Kim, K. (2021). Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. International journal of molecular sciences, 22(16), 8878. [Link]

  • Allery, C. (2015, November 24). B.10 Stereochemistry in vitamins (HL) [Video]. YouTube. [Link]

  • Bhat, P. V., Poissant, L., Falardeau, P., & Lacroix, A. (1988). Enzymatic oxidation of all-trans retinal to retinoic acid in rat tissues. Biochemistry and cell biology = Biochimie et biologie cellulaire, 66(7), 735–740. [Link]

  • Tsybovsky, Y., & Palczewski, K. (2022). Mass spectrometry-based retina proteomics. Frontiers in molecular neuroscience, 15, 915243. [Link]

  • Kiser, P. D., & Palczewski, K. (2010). RPE65, Visual Cycle Retinol Isomerase, Is Not Inherently 11-cis-specific: SUPPORT FOR A CARBOCATION MECHANISM OF RETINOL ISOMERIZATION. The Journal of biological chemistry, 285(13), 9493–9501. [Link]

  • Gordon, W. C., & Bazan, N. G. (2023). Mass spectrometry molecular imaging of periphery and macula photoreceptors of human retinal degeneration. Investigative ophthalmology & visual science, 64(8), 4381. [Link]

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An In-Depth Technical Guide to all-trans-Retinal and its Deuterated Isotopologue, all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of all-trans-Retinal and its deuterated stable isotope, all-trans-Retinal-d5. It explores their fundamental roles in biological systems, particularly the visual cycle, and elucidates the critical advantages conferred by deuterium substitution in modern analytical methodologies. The core focus is on the application of all-trans-Retinal-d5 as a superior internal standard in isotope dilution mass spectrometry for robust, accurate, and precise quantification of its native counterpart in complex biological matrices. This guide furnishes field-proven experimental protocols, discusses the causality behind methodological choices, and presents data interpretation frameworks to empower researchers in pharmacology, toxicology, and clinical diagnostics.

The Central Role of all-trans-Retinal in Biology

All-trans-Retinal, a polyene chromophore and a key metabolite of Vitamin A, is fundamental to the process of vision.[1] Within the photoreceptor cells of the retina, it binds to opsin proteins, forming the basis of visual phototransduction. The visual cycle begins with the photoisomerization of 11-cis-Retinal to all-trans-Retinal upon photon absorption.[2] Following this conformational change, all-trans-Retinal is released from opsin and must be efficiently cleared from photoreceptors and recycled back to its 11-cis isomer to maintain visual function.[2]

This clearance is a critical metabolic process, as the accumulation of free all-trans-Retinal, a reactive aldehyde, can lead to cytotoxicity and the formation of lipofuscin deposits like A2E, which are implicated in retinal photodamage and age-related macular degeneration.[3][4] The metabolism of all-trans-Retinal involves its reduction to all-trans-retinol by retinol dehydrogenases (RDHs) or its oxidation to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression.[5][6] Given its central role and potential for toxicity, the precise quantification of all-trans-Retinal in biological systems is paramount for both basic research and the development of ophthalmologic therapeutics.

all-trans-Retinal-d5: The "Gold Standard" Internal Standard

To achieve accurate quantification of an analyte (endogenous compound) in a complex matrix like plasma or tissue, bioanalytical methods require an internal standard (IS). An IS is a compound of known concentration added to a sample to correct for variability during sample preparation and analysis. The ideal IS behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the detector.

all-trans-Retinal-d5 is a deuterated isotopologue of all-trans-Retinal, where five hydrogen atoms have been replaced by deuterium atoms. This substitution makes it the quintessential internal standard for mass spectrometry-based assays.

Causality Behind the Choice of a Stable Isotope-Labeled IS:

  • Physicochemical Similarity: Deuterium substitution results in a negligible change in polarity and chemical properties. Therefore, all-trans-Retinal-d5 co-elutes perfectly with the native analyte during liquid chromatography (LC), ensuring that any matrix effects (ion suppression or enhancement) affect both compounds equally.

  • Mass Distinguishability: The mass spectrometer can easily differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio. This mass difference of 5 Daltons provides a clear and unambiguous signal for quantification.

  • Correction for Losses: Any loss of material during sample processing steps—such as protein precipitation, liquid-liquid extraction, or derivatization—will affect both the analyte and the IS to the same extent. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise results.[7][8] This technique is known as isotope dilution mass spectrometry and is considered the most accurate method for quantitative analysis.[9][10][11]

Comparative Physicochemical Properties

A clear understanding of the subtle yet critical differences between the native and deuterated forms is essential for analytical method development.

Propertyall-trans-Retinalall-trans-Retinal-d5Rationale for Significance
Chemical Formula C₂₀H₂₈O[1]C₂₀H₂₃D₅O[12]The incorporation of 5 deuterium atoms is the basis for the mass difference detected by MS.
Average Molecular Weight 284.44 g/mol [1]~289.47 g/mol [12]This difference allows for distinct precursor ion selection in MS/MS experiments.
Monoisotopic Mass 284.214016 Da289.24540 Da[13]Crucial for high-resolution mass spectrometry to set accurate mass windows for detection.
Appearance Orange crystals[1]Not specified, expected to be identicalPhysical properties are virtually identical, ensuring similar handling and solubility.
Solubility Soluble in fat, nearly insoluble in water[1]Expected to be identicalGoverns the choice of solvents for extraction and chromatography.
Biological Activity Active chromophore in vision[2]Not biologically active as a tracerUsed at concentrations too low to interfere with biological processes.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary and most critical application of all-trans-Retinal-d5 is in the quantitative analysis of endogenous all-trans-Retinal from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity.[14][15][16]

The Principle of Isotope Dilution LC-MS/MS

The methodology hinges on adding a known amount of all-trans-Retinal-d5 (the IS) to an unknown quantity of the biological sample containing all-trans-Retinal (the analyte). After extraction and chromatographic separation, the sample is ionized and enters the mass spectrometer. In the first quadrupole (Q1), specific precursor ions for both the analyte and the IS are selected. These ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

The concentration of the analyte is determined by comparing the ratio of the analyte's MRM peak area to the IS's MRM peak area against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of all-trans-Retinal in a plasma sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (200 µL) Spike 2. Spike with all-trans-Retinal-d5 (IS) Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Extract 4. Liquid-Liquid Extraction (e.g., Hexane/MTBE) Precip->Extract Dry 5. Evaporate & Reconstitute Extract->Dry Inject 6. Inject into UPLC/HPLC Dry->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Ionization (APCI/ESI) Separate->Ionize Detect 9. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 10. Peak Integration (Analyte & IS) Detect->Integrate Ratio 11. Calculate Peak Area Ratio Integrate->Ratio Calibrate 12. Quantify using Calibration Curve Ratio->Calibrate Result 13. Final Concentration (ng/mL) Calibrate->Result

Fig. 1: Bioanalytical workflow for retinal quantification.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the quantification of all-trans-Retinal in human plasma. This protocol is synthesized from established methods in the literature.[14][15][16][17]

Note: All-trans-Retinal is light-sensitive and prone to isomerization. All procedures must be performed under amber or red light, and samples should be stored in amber vials.

Materials and Reagents
  • Analytes: all-trans-Retinal, all-trans-Retinal-d5 (Internal Standard)

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Formic Acid, Hexane, Methyl-tert-butyl ether (MTBE)

  • Biological Matrix: Human plasma (K₂EDTA)

  • Equipment: UPLC/HPLC system, Tandem Mass Spectrometer with APCI or ESI source, Centrifuge, Nitrogen Evaporator.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve all-trans-Retinal and all-trans-Retinal-d5 in methanol to create primary stocks.

  • Working Solutions: Prepare serial dilutions of the all-trans-Retinal stock in a 50:50 methanol:water solution to create calibration standards (e.g., ranging from 0.1 to 250 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the all-trans-Retinal-d5 primary stock to a final concentration of 100 ng/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: To a 1.5 mL amber microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Spike IS: Add 20 µL of the 100 ng/mL IS working solution to all tubes (except blanks) and vortex briefly. This results in a final IS concentration of 10 ng/mL in the initial sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[15]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[14]

  • Extraction: Transfer the supernatant to a new amber tube. Add 1.0 mL of a hexane:MTBE (1:1, v/v) mixture. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean amber tube and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75% Methanol in water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

LC-MS/MS Conditions
  • LC System: Thermo Scientific Vanquish or Waters ACQUITY UPLC[15][18]

  • Column: C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[15][16]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start at 75% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex 6500 QTRAP or Thermo TSQ Endura[15]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode

  • MRM Transitions (Example):

    • all-trans-Retinal: Precursor m/z 285.2 → Product m/z 159.1

    • all-trans-Retinal-d5: Precursor m/z 290.2 → Product m/z 163.1 (Note: Exact m/z values should be optimized by direct infusion of standards on the specific instrument used).

Self-Validation and Data Acceptance

A robust protocol must be self-validating. The method should be validated for:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.[16]

  • Accuracy & Precision: QC samples at low, medium, and high concentrations should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[7]

  • Selectivity: Blank matrix samples should be free of interfering peaks at the retention time of the analytes.

  • Recovery & Matrix Effects: Assessed to ensure the extraction process is efficient and ionization is not significantly suppressed or enhanced by the biological matrix.

Metabolic Fate and Pathway Visualization

Deuterium labeling is also a powerful tool for tracing the metabolic fate of all-trans-Retinal. By administering all-trans-Retinal-d5 in vivo or to cell cultures, researchers can track the appearance of the deuterium label in downstream metabolites like all-trans-retinol-d5 and all-trans-retinoic acid-d5 using LC-MS/MS, providing invaluable data on metabolic flux and enzyme kinetics.

Retinal_Metabolism cluster_vision Visual Cycle atRetinol all-trans-Retinol (Vitamin A) atRetinal all-trans-Retinal atRetinol->atRetinal RDH (NAD+) atRetinal->atRetinol RDH (NADH) atRA all-trans-Retinoic Acid atRetinal->atRA RALDH (NAD+) cisRetinal 11-cis-Retinal atRetinal->cisRetinal Isomerase Vision Photon Absorption

Fig. 2: Simplified metabolic pathways of all-trans-Retinal.

Conclusion

While chemically similar, all-trans-Retinal-d5 offers a profound analytical advantage over its endogenous counterpart. Its use as an internal standard in isotope dilution mass spectrometry is indispensable for mitigating analytical variability, thereby enabling highly accurate, precise, and robust quantification of all-trans-Retinal in complex biological matrices. This capability is crucial for advancing our understanding of the visual cycle, investigating the pathophysiology of retinal diseases, and supporting the development of novel therapeutics targeting the retinoid pathway. The protocols and principles outlined in this guide provide a framework for researchers to implement these powerful techniques in their own laboratories.

References

  • Title: Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Source: PubMed Central URL: [Link]

  • Title: Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Source: PMC - PubMed Central URL: [Link]

  • Title: Retinal - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: all-trans Retinal-d5 | C20H28O | CID 57369224. Source: PubChem - NIH URL: [Link]

  • Title: Biotransformation of all-trans-retinol and all-trans-retinal to all-trans-retinoic acid in rat conceptal homogenates. Source: PubMed URL: [Link]

  • Title: An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. Source: PubMed URL: [Link]

  • Title: Analysis of Vitamin A Stable Isotope Tracers using LC-MS/MS. Source: JoVE URL: [Link]

  • Title: Retinal Photodamage Mediated by All-trans-retinal. Source: PMC - PubMed Central URL: [Link]

  • Title: Determination of Vitamin A in Infant/Adult Formula by HPLC-Isotope Dilution Mass Spectrometry. Source: Taylor & Francis Online URL: [Link]

  • Title: Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Source: ResearchGate URL: [Link]

  • Title: The isotope dilution test to measure total body stores of vitamin A... Source: ResearchGate URL: [Link]

  • Title: Metabolism of all-trans, 9-cis, and 13-cis isomers of retinal by purified isozymes of microsomal cytochrome P450 and mechanism-based inhibition of retinoid oxidation by citral. Source: PubMed URL: [Link]

  • Title: All-trans-retinal, 11-cis-retinal, and all-trans-retinol levels during... Source: ResearchGate URL: [Link]

  • Title: Cis-Trans Isomerization of Retinal. Source: Chemistry LibreTexts URL: [Link]

  • Title: Relative Contributions of All-Trans and 11-Cis Retinal to Formation of Lipofuscin and A2E Accumulating in Mouse Retinal Pigment Epithelium. Source: IOVS URL: [Link]

  • Title: A Portrait of the Retina as a Metabolic Ecosystem. Source: YouTube URL: [Link]

  • Title: Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Source: Waters Corporation URL: [Link]

Sources

An In-Depth Technical Guide to the Isotopic Labeling of all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for Labeled Retinoids

In the intricate landscape of biological research, particularly in vision science and metabolic studies, the ability to trace, quantify, and differentiate molecules with surgical precision is paramount. all-trans-Retinal, the aldehyde form of Vitamin A, is the chromophore at the heart of vision, initiating the phototransduction cascade upon isomerization.[1] Its metabolites, such as retinoic acid, are potent signaling molecules regulating gene expression. To unravel the complex kinetics, metabolic fate, and mechanisms of action of this vital molecule, researchers turn to isotopic labeling.

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of all-trans-Retinal-d5, a deuterated isotopologue of exceptional utility. The strategic incorporation of five deuterium atoms provides a stable, non-radioactive label, rendering the molecule distinguishable by mass spectrometry from its endogenous counterparts. This mass shift is the cornerstone of its application as an internal standard for precise quantification in complex biological matrices and as a tracer in metabolic flux analysis.[2][3] The choice of deuterium also imparts a kinetic isotope effect, which can be exploited to probe reaction mechanisms, for instance, by slowing metabolic degradation at labeled sites.[4]

This document is structured to provide not just a protocol, but a field-proven rationale for the experimental choices, empowering researchers to understand and adapt these methodologies for their specific research questions.

Part 1: Synthesis of all-trans-Retinal-d5 - A Rational Design

The synthesis of all-trans-Retinal-d5 is a multi-step process that hinges on two core principles: the precise introduction of deuterium labels into a key precursor and the stereocontrolled construction of the polyene chain to ensure the all-trans configuration.

Retrosynthetic Strategy

Our strategy involves a convergent synthesis. The molecule is conceptually disconnected at the C9-C10 bond. This leads to two key fragments: a deuterated β-ionone ring (the C1-C9 segment) and a C11 phosphonate side chain. The crucial carbon-carbon bond formation is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, a powerful method renowned for its high E-selectivity, which is essential for forming the desired all-trans double bond.[5][6][7]

G Target all-trans-Retinal-d5 Retinol all-trans-Retinol-d5 Target->Retinol Oxidation HWE Horner-Wadsworth-Emmons (HWE) Reaction Retinol->HWE Deuterated_Beta_Ionone β-Ionone-d5 (C9 Aldehyde Precursor) HWE->Deuterated_Beta_Ionone Sidechain C11 Phosphonate (Wittig-Horner Reagent) HWE->Sidechain Deuteration Deuteration of β-Ionone Precursor Deuterated_Beta_Ionone->Deuteration Beta_Ionone β-Ionone Deuteration->Beta_Ionone

Caption: Retrosynthetic analysis of all-trans-Retinal-d5.

Preparation of the Deuterated Precursor: β-Ionone-d5

The specific labeling pattern for commercially available all-trans-Retinal-d5 is often (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal. This indicates that all five deuterium atoms reside on the β-ionone ring moiety. The synthesis begins with the deuteration of β-ionone itself or a closely related precursor.

Experimental Protocol: Deuteration of β-Ionone

  • Objective: To exchange five specific protons on the β-ionone ring with deuterium. This is typically achieved through base-catalyzed enolization and exchange in a deuterated solvent.

  • Step 1: Enolate Formation & Exchange. To a solution of β-ionone in a suitable aprotic solvent (e.g., anhydrous THF), add a strong, non-nucleophilic base such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

  • Step 2: Deuterium Quench. The reaction mixture is then treated with an excess of a deuterium source, typically deuterium oxide (D₂O) or deuterated methanol (MeOD), to quench the enolate and effect the H/D exchange.

  • Step 3: Repetition for Full Exchange. This process is repeated multiple times (typically 3-5 cycles) to drive the equilibrium towards complete deuteration at the acidic α-positions (the C2 methyl group and the C3 methylene group). The rationale for repetition is to ensure a high isotopic enrichment (>98%).

  • Step 4: Purification. After the final cycle, the reaction is quenched, and the deuterated β-ionone-d5 is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by vacuum distillation or column chromatography.

Chain Elongation via Horner-Wadsworth-Emmons Reaction

The HWE reaction provides a robust and highly stereoselective method for alkene synthesis, favoring the formation of the thermodynamically more stable E-isomer (trans).[7] This is critical for synthesizing the all-trans polyene chain of retinal.

Experimental Protocol: HWE Reaction

  • Objective: To couple the β-ionone-d5 ketone with a C11 phosphonate ylide to form the full C20 carbon skeleton of all-trans-retinol-d5.

  • Step 1: Ylide Generation. The phosphonate reagent, such as triethyl 4-phosphonocrotonate, is deprotonated using a strong base like sodium hydride (NaH) or sodium amide (NaNH₂) in an anhydrous solvent (e.g., THF) at low temperature (0°C to -20°C) under an inert atmosphere (Argon or Nitrogen). This generates the stabilized phosphonate carbanion (ylide).

  • Step 2: Coupling Reaction. A solution of the purified β-ionone-d5 in anhydrous THF is added dropwise to the ylide solution. The reaction is allowed to proceed at low temperature and then warm to room temperature over several hours. The strong driving force of the reaction is the formation of a very stable phosphorus-oxygen double bond in the diethyl phosphate byproduct.[8]

  • Step 3: Reduction to Retinol-d5. The resulting product is an ethyl ester of retinoic acid-d5. This ester is then reduced to the corresponding alcohol, all-trans-retinol-d5, using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in an ethereal solvent at low temperature.

  • Step 4: Workup and Purification. The reaction is carefully quenched with water or a saturated solution of sodium sulfate. The product is extracted, and the crude all-trans-retinol-d5 is purified by column chromatography on silica gel. All steps must be performed under dim red light and inert atmosphere to prevent isomerization and oxidation.[9]

Final Oxidation to all-trans-Retinal-d5

The final step is the selective oxidation of the primary alcohol of all-trans-retinol-d5 to the corresponding aldehyde.

Experimental Protocol: Oxidation

  • Objective: To oxidize all-trans-retinol-d5 to all-trans-retinal-d5 without isomerizing the double bonds.

  • Step 1: Oxidation. The purified all-trans-retinol-d5 is dissolved in a suitable solvent like dichloromethane (DCM) or hexane. An excess of activated manganese dioxide (MnO₂) is added. MnO₂ is a mild and selective oxidant for allylic alcohols and is a common choice for this transformation.[10]

  • Step 2: Monitoring and Workup. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Step 3: Purification. Upon completion, the MnO₂ is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the final product, all-trans-Retinal-d5, is purified by column chromatography or preparative HPLC. The final product is stored as a solid or in a degassed solvent under argon at -80°C.

Part 2: Self-Validating System - Rigorous Analytical Characterization

The trustworthiness of any isotopically labeled standard is contingent upon its rigorous characterization. A multi-pronged analytical approach is mandatory to confirm chemical identity, isotopic enrichment, and purity.[11]

G Start Crude Synthesized all-trans-Retinal-d5 Purification Purification (HPLC/Column Chromatography) Start->Purification QC_Check Quality Control Checks Purification->QC_Check MS Mass Spectrometry (MS) QC_Check->MS Identity & Isotopic Enrichment NMR NMR Spectroscopy (¹H and ²H) QC_Check->NMR Structure & Label Position HPLC_Purity HPLC Analysis QC_Check->HPLC_Purity Chemical & Isomeric Purity Final_Product Characterized all-trans-Retinal-d5 MS->Final_Product NMR->Final_Product HPLC_Purity->Final_Product

Caption: Analytical workflow for the characterization of all-trans-Retinal-d5.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium.

  • Causality: The fundamental principle is that each deuterium atom adds ~1.006 Da to the monoisotopic mass of the molecule. For a d5-labeled compound, we expect a mass shift of approximately +5 Da compared to the unlabeled standard.

  • Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed. The sample is ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

  • Data Interpretation: The resulting spectrum is compared to that of an unlabeled all-trans-retinal standard. The presence of a molecular ion peak at [M+5]+ and the absence of a significant peak at [M]+ confirms high isotopic enrichment.

AnalyteMolecular FormulaExpected Monoisotopic Mass (Da)Observed Mass Shift
all-trans-RetinalC₂₀H₂₈O284.2140N/A
all-trans-Retinal-d5C₂₀H₂₃D₅O289.2454~ +5 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and pinpoints the location of the deuterium labels.

  • ¹H NMR (Proton NMR): This is a subtractive analysis. The spectrum of all-trans-Retinal-d5 is compared to the unlabeled standard. The complete disappearance or significant reduction of proton signals corresponding to the C2-methyl and C3-methylene groups of the β-ionone ring confirms that these are the sites of deuteration.[10]

  • ²H NMR (Deuterium NMR): This is a direct detection method. It provides signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment, thus verifying the specific labeling sites.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing both chemical and isomeric purity. Retinal is susceptible to isomerization, particularly to the 13-cis and 9-cis forms, when exposed to light or heat.

  • Causality: Different isomers of retinal have slightly different polarities and shapes, allowing them to be separated chromatographically.

  • Methodology: A normal-phase HPLC system often provides the best resolution for retinal isomers.[12] A typical system would use a silica column with a mobile phase consisting of a non-polar solvent like hexane with a small percentage of a more polar solvent like ethyl acetate or isopropanol.[9] Reverse-phase HPLC can also be used.[11] Detection is typically performed using a UV-Vis detector set to the absorbance maximum of all-trans-retinal (~380 nm).

  • Data Interpretation: A pure sample will show a single major peak corresponding to the all-trans isomer. The presence of other peaks indicates isomeric or chemical impurities. Purity is calculated by integrating the peak areas. A purity of >98% is typically required for use as an analytical standard.

Part 3: Field-Proven Applications

The primary utility of all-trans-Retinal-d5 lies in its role as a stable isotope-labeled internal standard for quantitative mass spectrometry.

Internal Standard for LC-MS/MS Quantification

In drug development and clinical research, accurately measuring the concentration of endogenous retinoids in plasma, tissues, or cells is crucial. Biological matrices are complex, leading to ion suppression or enhancement effects that can compromise quantification.

  • The Self-Validating System: all-trans-Retinal-d5 is the ideal internal standard because it is chemically identical to the analyte (all-trans-retinal) but mass-shifted. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects as the endogenous compound.[2] By adding a known amount of the d5-standard to the sample at the beginning of the extraction process, any sample loss or analytical variability will affect both the analyte and the standard equally. The final quantification is based on the ratio of the analyte's MS signal to the internal standard's MS signal, providing a highly accurate and precise measurement.[3][13]

Metabolic Tracer Studies

all-trans-Retinal-d5 can be administered to cell cultures or animal models to trace the metabolic pathways of Vitamin A. By tracking the appearance of the d5-label in downstream metabolites like all-trans-retinol-d5 and retinoic acid-d5, researchers can quantify metabolic rates and identify key enzymatic steps in the visual cycle and other retinoid-dependent processes.[14][15]

References

  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PubMed Central. Available at: [Link]

  • Synthesis of the all-trans-retinal chromophore of retinal G protein-coupled receptor opsin in cultured pigment epithelial cells. PubMed. Available at: [Link]

  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. PubMed Central. Available at: [Link]

  • Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • MCQ-209: On Biomolecule (Retinol) synthesis by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). YouTube. Available at: [Link]

  • Synthesis of Deuterated-(C9)-11-cis-Retinal. Florida Tech Scholarship Repository. Available at: [Link]

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PubMed Central. Available at: [Link]

  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. ACS Publications. Available at: [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PubMed Central. Available at: [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. Available at: [Link]

  • Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PubMed Central. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. PubMed Central. Available at: [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. DiVA. Available at: [Link]

  • Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters. Available at: [Link]

  • Elemental mass spectrometry to study metallo-transcriptomic changes during the in vitro degeneration of the retinal pigment epithelium. ResearchGate. Available at: [Link]

  • Applications of Deuterium in medicinal chemistry. Biojiva. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to all-trans-Retinal-d5 Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for all-trans-Retinal-d5. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated retinoid in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the reliability of your data. Here, we will delve into the critical aspects of stability, storage, and handling of all-trans-Retinal-d5, moving from foundational knowledge to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of all-trans-Retinal-d5.

Q1: What are the optimal storage conditions for solid all-trans-Retinal-d5?

For long-term stability, solid all-trans-Retinal-d5 should be stored at -80°C .[1] The compound should be kept in a tightly sealed, amber vial to protect it from light, moisture, and atmospheric oxygen. Under these conditions, the solid compound is expected to be stable for at least four years.[1] For shorter-term storage, -20°C is also acceptable.

Expert Insight: The polyene chain of all-trans-Retinal-d5 is highly susceptible to oxidation and photoisomerization. Storing it at ultra-low temperatures minimizes molecular motion and the rate of any potential degradation reactions. The amber vial is crucial as the conjugated double bond system readily absorbs light, which can lead to the formation of various cis-isomers.

Q2: I've just received my shipment of all-trans-Retinal-d5. How should I handle it upon receipt?

Upon receiving your shipment, immediately transfer the vial to a -80°C freezer for long-term storage. Before opening the vial for the first time, it is critical to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric water onto the solid compound, which can accelerate degradation. All handling of the solid and its solutions should be performed under subdued light and, ideally, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

Q3: How stable is all-trans-Retinal-d5 in solution? What is the recommended solvent?

This is a critical point: all-trans-Retinal-d5 is unstable in solution .[2] For this reason, it is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be made in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] The solubility is approximately 16 mg/mL in DMSO and 25 mg/mL in ethanol.[1] Aqueous solutions are particularly unstable and are not recommended for storage for more than a single day.[1]

Data Summary: Stability of Retinoids in Solution

CompoundSolvent/FormulationTemperatureDurationRemaining CompoundSource
all-trans-RetinolO/W/O emulsion50°C4 weeks56.9%[2]
all-trans-RetinolW/O emulsion50°C4 weeks45.7%[2]
all-trans-RetinolO/W emulsion50°C4 weeks32.3%[2]
all-trans-RetinolO/W/O emulsion with antioxidants50°C4 weeks77.1%[2]
13-cis and all-trans-Retinoic AcidOrganic Solvent37-70°C-Autocatalytic degradation[4]

Expert Insight: While the above data is for all-trans-retinol and retinoic acid, it illustrates the inherent instability of the retinoid backbone in solution. The aldehyde group of all-trans-retinal is particularly reactive. The deuteration at the d5 position is not expected to significantly alter this inherent instability towards oxidation and isomerization, although it can slow down specific metabolic pathways (the kinetic isotope effect).[5][6]

Q4: What are the primary degradation pathways for all-trans-Retinal-d5?

The two primary degradation pathways are oxidation and photoisomerization .

  • Oxidation: The aldehyde group and the polyene chain are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of all-trans-retinoic acid-d5 and various epoxide derivatives.[7][8]

  • Photoisomerization: Exposure to light, particularly UV and blue light, can cause the isomerization of the all-trans double bonds to various cis-isomers, such as 9-cis, 13-cis, and others.[8] This is the same principle that underlies its biological function in vision but is an undesirable degradation pathway in a laboratory setting.

DegradationPathways cluster_oxidation Oxidation cluster_isomerization Photoisomerization ATR_d5 all-trans-Retinal-d5 ATRA_d5 all-trans-Retinoic Acid-d5 ATR_d5->ATRA_d5 Air (O2) Epoxides Epoxide Derivatives ATR_d5->Epoxides Air (O2) / Light cis_isomers cis-Isomers (e.g., 9-cis, 13-cis) ATR_d5->cis_isomers Light (UV/Blue)

Caption: Primary degradation pathways of all-trans-Retinal-d5.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol provides a step-by-step guide for preparing a stock solution of all-trans-Retinal-d5 in an organic solvent, such as DMSO or ethanol, with best practices to minimize degradation.

  • Preparation:

    • Bring the vial of solid all-trans-Retinal-d5 to room temperature in a desiccator.

    • Work in a dimly lit area or under a fume hood with the sash lowered and the lights off. Use a red safety light if available.

    • Use high-purity, anhydrous DMSO or absolute ethanol.

  • Weighing and Dissolution:

    • Briefly open the vial and weigh the desired amount of solid into a clean, amber glass vial.

    • Immediately add the calculated volume of solvent to achieve the desired concentration.

    • Seal the vial tightly with a PTFE-lined cap.

    • Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Inert Gas Purging and Storage:

    • Carefully flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.

    • Quickly reseal the vial.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the stock solution at -80°C.

Self-Validation: A freshly prepared solution should be a clear, yellow-orange color. Any significant deviation from this, such as a pale yellow or colorless appearance, may indicate degradation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during your experiments with all-trans-Retinal-d5.

Troubleshooting Problem Problem Observed Inconsistent_Results Inconsistent/Non-reproducible Results Problem->Inconsistent_Results Precipitation Precipitation in Working Solution Problem->Precipitation Unexpected_Peaks Unexpected Peaks in LC-MS/HPLC Problem->Unexpected_Peaks Low_Signal Low Signal/No Activity Problem->Low_Signal Cause1 Cause: Solution Degradation Inconsistent_Results->Cause1 Cause4 Cause: Incorrect Concentration Inconsistent_Results->Cause4 Cause2 Cause: Poor Solubility Precipitation->Cause2 Unexpected_Peaks->Cause1 Cause3 Cause: Contamination Unexpected_Peaks->Cause3 Low_Signal->Cause1 Low_Signal->Cause4 Solution1 Solution: Prepare Fresh Solutions Cause1->Solution1 Solution4 Solution: Handle Under Inert Gas/Subdued Light Cause1->Solution4 Solution2 Solution: Check Solvent/Concentration Cause2->Solution2 Solution3 Solution: Use Anhydrous Solvents Cause2->Solution3 Cause3->Solution3 Solution5 Solution: Re-validate Concentration Cause4->Solution5

Caption: Troubleshooting workflow for experiments with all-trans-Retinal-d5.

Scenario 1: Inconsistent or non-reproducible results between experiments.
  • Potential Cause: Degradation of the all-trans-Retinal-d5 stock solution. Even when stored at -80°C, repeated freeze-thaw cycles and brief exposures to light and air can lead to gradual degradation.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the solid compound following the protocol above.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Compare the results from the freshly prepared solution with your previous data. A return to the expected results strongly suggests that degradation of the old stock solution was the issue.

Scenario 2: Precipitation is observed when preparing an aqueous working solution from a DMSO stock.
  • Potential Cause: Poor solubility of all-trans-Retinal-d5 in aqueous buffers. This is a common issue with hydrophobic compounds.[1]

  • Troubleshooting Steps:

    • Decrease the final concentration of all-trans-Retinal-d5 in the aqueous solution.

    • Increase the percentage of the organic co-solvent (e.g., ethanol) in the final aqueous solution, if your experimental system can tolerate it. A 1:2 solution of ethanol:PBS has been used to achieve a solubility of approximately 0.3 mg/mL.[1]

    • Use a solubilizing agent, such as Tween-80 or SBE-β-CD, in your formulation.[2]

    • Ensure the DMSO stock is fully dissolved before adding it to the aqueous buffer. Gentle warming or sonication can aid in dissolution.

Scenario 3: Unexpected peaks are observed in my LC-MS or HPLC analysis.
  • Potential Cause: The presence of degradation products, such as cis-isomers or oxidized forms of all-trans-Retinal-d5.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard solution to see if the unexpected peaks are present. If they are not, this points to degradation in your experimental samples or older standards.

    • Review your sample preparation and handling procedures. Were the samples exposed to light for an extended period? Were they stored at room temperature?

    • Consider the mass of the unexpected peaks. Peaks corresponding to the mass of all-trans-retinoic acid-d5 or various isomers would be strong indicators of degradation.

Scenario 4: I am not observing the expected biological activity or my signal is very low.
  • Potential Cause: The concentration of the active all-trans-Retinal-d5 is lower than expected due to degradation.

  • Troubleshooting Steps:

    • Prepare a fresh solution and re-run the experiment.

    • Verify the concentration of your stock solution using UV-Vis spectrophotometry. all-trans-Retinal has a characteristic absorbance maximum at approximately 380 nm in ethanol.[1] A significant decrease in absorbance or a shift in the maximum wavelength can indicate degradation.

    • Ensure that your experimental conditions (e.g., pH, presence of other reactive compounds) are not contributing to the rapid degradation of the compound.

References

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH, DIVA. [Link]

  • A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. National Institutes of Health (NIH). [Link]

  • RETINOIC ACID SYNTHESIS AND DEGRADATION. National Institutes of Health (NIH). [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health (NIH). [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. National Institutes of Health (NIH). [Link]

  • Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. National Institutes of Health (NIH). [Link]

  • Impact of H/D isotopic effects on the physical properties of materials. Royal Society of Chemistry. [Link]

  • Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution. National Institutes of Health (NIH). [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products. ResearchGate. [Link]

  • Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs from different species by HPLC. ResearchGate. [Link]

  • Stability of all-trans-retinol in cream. Semantic Scholar. [Link]

  • Normal Phase LC-MS Determination of Retinoic Acid Degradation Products. National Institutes of Health (NIH). [Link]

  • Quantitative determination of retinol in plasma by LC-UV. Vitas Analytical Services. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. ResearchGate. [Link]

  • Analysis of Vitamin A and Retinoids in Biological Matrices. National Institutes of Health (NIH). [Link]

  • Stabilizing pharmaceuticals with deuterium. Advanced Science News. [Link]

  • Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC. National Institutes of Health (NIH). [Link]

  • Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. National Institutes of Health (NIH). [Link]

  • Chemical structures of all-trans-retinol and carotenoids investigated.... ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Isomerization of all-trans-Retinal-d5 During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with all-trans-Retinal-d5. This guide is designed to provide in-depth, field-proven insights into the challenges of preserving the isomeric integrity of all-trans-Retinal-d5 during extraction from biological matrices. As a deuterated analog of a highly labile endogenous molecule, the stability of all-trans-Retinal-d5 is paramount for accurate quantification and meaningful experimental outcomes.

This resource is structured to address the specific issues you may encounter, moving beyond simple procedural lists to explain the underlying scientific principles. Our goal is to empower you with the knowledge to develop self-validating protocols that ensure the trustworthiness of your data.

Troubleshooting Guides

This section addresses common problems encountered during the extraction of all-trans-Retinal-d5, providing explanations and actionable solutions.

Q1: I'm observing significant peaks corresponding to cis-isomers of Retinal-d5 in my chromatogram. What are the likely causes and how can I prevent this?

A1: The appearance of cis-isomers, such as 13-cis-Retinal-d5, is a clear indicator of isomerization of the all-trans form during your sample preparation and extraction workflow. All-trans-retinal is notoriously sensitive to several factors that can promote its conversion to various cis-isomers. The primary culprits are light, heat, and acidic conditions.

Causality and Prevention:

  • Photoisomerization: All-trans-retinal contains a conjugated polyene chain that readily absorbs light, particularly in the UV and visible spectrum. This absorption can provide the energy needed to break the pi-bond character of the double bonds, allowing for rotation and subsequent reformation into a more stable cis-configuration.[1][2] This process can occur in a matter of picoseconds upon light exposure.[1]

    • Preventative Measures: All procedures, from sample collection to final analysis, must be performed under dim yellow or red light to prevent photoisomerization.[3][4] Standard laboratory lighting is a significant source of isomerization. Use amber glass vials or wrap containers in aluminum foil to protect your samples from light.[3]

  • Thermal Isomerization: Elevated temperatures can also provide the activation energy required for isomerization.

    • Preventative Measures: Keep samples on ice at all times during processing.[4] Thaw frozen tissues on ice and perform homogenization in a pre-chilled homogenizer.[4] When evaporating solvents, use a gentle stream of nitrogen and a water bath set to a low temperature (e.g., 25-30°C).[4] Avoid prolonged exposure to even moderate heat.

  • Acid-Catalyzed Isomerization: Acidic conditions can promote isomerization by protonating the aldehyde group, which can lead to the formation of a carbocation intermediate with a lowered energy barrier for bond rotation.[5]

    • Preventative Measures: Avoid strongly acidic conditions during extraction.[3] If your protocol requires pH adjustment, use buffers to maintain a neutral or slightly basic pH. Some protocols have successfully used extractions at a pH of 5, but this should be carefully evaluated for your specific application.[3]

Q2: My recovery of all-trans-Retinal-d5 is consistently low, even when I account for potential isomerization. What other degradation pathways should I consider?

A2: Low recovery, in the absence of significant isomerization, often points to oxidative degradation. The polyunsaturated structure of all-trans-retinal makes it highly susceptible to oxidation, which can lead to a variety of breakdown products that may not be detected by your analytical method.

Causality and Prevention:

  • Oxidation: The double bonds in the polyene chain are susceptible to attack by reactive oxygen species (ROS).[6] This can lead to the formation of epoxides, aldehydes, and other cleavage products, resulting in a loss of the parent molecule. All-trans-retinal itself can act as a photosensitizer, generating ROS when exposed to light.[7]

    • Preventative Measures:

      • Work under an inert atmosphere: Whenever possible, perform extractions under a gentle stream of nitrogen or argon to displace oxygen.

      • Use of Antioxidants: The addition of antioxidants to your extraction solvents is a critical step. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing the degradation of retinoids.[8] Other antioxidants such as Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) can also be beneficial.[9] A combination of antioxidants may offer broader protection.

Q3: I am working with tissue samples that have a high lipid content, and I'm struggling to efficiently extract the all-trans-Retinal-d5.

A3: High lipid content can interfere with the extraction of retinoids by sequestering them in the lipid phase and making them less accessible to the extraction solvent. In such cases, a saponification step may be necessary to break down the lipids and release the retinoids.

Causality and Solution:

  • Saponification: This process involves heating the sample with a strong base (e.g., potassium hydroxide or sodium hydroxide) in an alcoholic solution.[10][11] The base hydrolyzes the ester linkages in triglycerides (fats), converting them into glycerol and fatty acid salts (soaps), which are more water-soluble. This breaks up the lipid matrix and releases the entrapped retinoids.

    • Implementation: A typical saponification procedure involves heating the sample with ethanolic or methanolic KOH.[12] It is crucial to perform this step under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the retinoids at elevated temperatures. After saponification, the sample is typically acidified to protonate the fatty acids, and the retinoids are then extracted into an organic solvent.[13]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for tissues and extracts containing all-trans-Retinal-d5?

A: To ensure long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C in the dark.[4] Extracts should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C in amber glass vials.[3] Avoid repeated freeze-thaw cycles as this can degrade the sample.[4]

Q: Which solvents are most suitable for the extraction of all-trans-Retinal-d5?

A: A combination of a polar and a non-polar solvent is typically used. A common approach is to homogenize the tissue in a polar solvent like ethanol or methanol to precipitate proteins, followed by extraction of the retinoids into a non-polar solvent such as hexane.[14] The choice of solvents may need to be optimized depending on the specific tissue or biological matrix.

Q: How can I confirm the identity of the isomers in my chromatogram?

A: The most reliable way to identify isomers is to run authentic standards of the suspected isomers (e.g., all-trans-Retinal, 13-cis-Retinal, 9-cis-Retinal) on your HPLC system to determine their retention times.[15] Comparing the retention times of the peaks in your sample to those of the standards will allow for confident identification.

Q: Is solid-phase extraction (SPE) a viable option for cleaning up my extracts?

A: Yes, SPE can be an effective method for cleaning up extracts and concentrating the retinoids prior to HPLC analysis.[14][16] Normal-phase SPE cartridges (e.g., silica or diol) are often used for this purpose. It is important to validate the SPE method to ensure that it does not induce isomerization.

Experimental Protocols

Gold Standard Protocol for Extraction of all-trans-Retinal-d5 from Ocular Tissue with Minimized Isomerization

This protocol is designed for the extraction of all-trans-Retinal-d5 from tissues like the retina and retinal pigment epithelium (RPE), where minimizing isomerization is of utmost importance.

Materials:

  • Pre-chilled homogenization buffer (e.g., 1x PBS)[17]

  • HPLC-grade ethanol, methanol, and hexane[14]

  • Butylated hydroxytoluene (BHT)[8]

  • Amber glass vials[3]

  • Homogenizer (e.g., Bead Ruptor)[18]

  • Centrifuge capable of 4°C operation

Procedure:

  • Preparation (Under Dim Red or Yellow Light):

    • Prepare all solutions and label all tubes in advance.

    • Add BHT to your extraction solvents to a final concentration of 0.1% (w/v).

    • Pre-chill all buffers, solvents, and equipment on ice.

  • Tissue Homogenization:

    • Thaw the frozen tissue sample on ice.[4]

    • Place the tissue in a pre-chilled homogenization tube with an appropriate volume of ice-cold homogenization buffer.

    • Homogenize the tissue according to the manufacturer's instructions for your homogenizer, keeping the sample on ice as much as possible.

  • Protein Precipitation and Initial Extraction:

    • Add two volumes of ice-cold ethanol containing 0.1% BHT to the homogenate.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • To the supernatant, add an equal volume of ice-cold hexane containing 0.1% BHT.

    • Vortex for 2 minutes to extract the retinoids into the hexane layer.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer and transfer it to a clean amber glass vial.

    • Repeat the hexane extraction on the aqueous layer to maximize recovery.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen in a water bath at 25-30°C.[4]

    • Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase for analysis.

Visualizations

Isomerization_Factors all_trans all-trans-Retinal-d5 cis_isomers cis-Isomers (e.g., 13-cis, 9-cis) all_trans->cis_isomers Isomerization degradation Degradation Products all_trans->degradation Degradation light Light (UV/Visible) light->all_trans heat Heat heat->all_trans acid Acidic pH acid->all_trans oxidation Oxidation (ROS) oxidation->all_trans

Caption: Key factors leading to the degradation of all-trans-Retinal-d5.

Extraction_Workflow start Start: Tissue Sample homogenize 1. Homogenization (Ice-cold buffer, dark) start->homogenize precipitate 2. Protein Precipitation (Ethanol + BHT) homogenize->precipitate extract 3. Liquid-Liquid Extraction (Hexane + BHT) precipitate->extract evaporate 4. Evaporation (Nitrogen, low heat) extract->evaporate reconstitute 5. Reconstitution (Mobile Phase) evaporate->reconstitute analyze End: HPLC Analysis reconstitute->analyze

Caption: Workflow for isomerization-minimized extraction.

Data Presentation

FactorConditionImpact on all-trans-Retinal StabilityMitigation Strategy
Light Exposure to ambient lab lightHigh risk of photoisomerization to cis-isomers[1][2]Work under dim red or yellow light; use amber vials[3][4]
Temperature Above 4°CIncreased rate of thermal isomerization and degradationKeep samples on ice; use low-temperature evaporation[4]
pH Acidic conditionsRisk of acid-catalyzed isomerization[5]Maintain neutral or slightly basic pH; use buffered solutions
Oxygen Presence of atmospheric oxygenHigh risk of oxidative degradation[6]Work under an inert atmosphere (N2 or Ar); use antioxidants (e.g., BHT)[8]

References

  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 2-13. [Link]

  • Chemistry LibreTexts. (2022). Cis-Trans Isomerization of Retinal. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 51(10), 3053–3059. [Link]

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of nutritional science and vitaminology, 47(5), 314-20. [Link]

  • Hanus, M., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–53. [Link]

  • Photochemistry: Retinal's Role in Sight via Photoisomerisation. (2022). YouTube. [Link]

  • Huber, R., et al. (2007). pH-Dependent Photoisomerization of Retinal in Proteorhodopsin. Biochemistry, 46(39), 11239–11246. [Link]

  • Maeda, A., et al. (2005). Involvement of All-trans-retinal in Acute Light-induced Retinopathy of Mice. The Journal of biological chemistry, 280(19), 18814–18823. [Link]

  • Samant, M., et al. (2021). Antioxidants for the Treatment of Retinal Disease: Summary of Recent Evidence. Antioxidants (Basel, Switzerland), 10(4), 620. [Link]

  • Estevez, M. E., & Koutalos, Y. (2003). Reduction of All-trans Retinal to All-trans Retinol in the Outer Segments of Frog and Mouse Rod Photoreceptors. The Journal of general physiology, 122(5), 575–589. [Link]

  • Miyagi, M., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of nutritional science and vitaminology, 47(5), 314-20. [Link]

  • Methods of saponifying xanthophyll esters and isolating xanthophylls. (n.d.).
  • Hammid, A. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. Bio-protocol, 14(10), e4988. [Link]

  • Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. (2004). Investigative Ophthalmology & Visual Science, 45(11), 4149-4155. [Link]

  • Chemistry 342 Experiment 11: Saponification. (n.d.). ResearchGate. [Link]

  • Cojocaru, I. M., et al. (2024). Antioxidants in Age-Related Macular Degeneration: Lights and Shadows. Antioxidants (Basel, Switzerland), 13(3), 323. [Link]

  • Hammid, A. (2024). A Standardized Protocol for Extraction and Homogenization of Ocular Tissues. Bio-protocol, 14(10), e4988. [Link]

  • HPLC analysis of retinal isomers. (n.d.). Bio-protocol. [Link]

  • Hanus, M., et al. (2002). Selected retinoids: Determination by isocratic normal-phase HPLC. ResearchGate. [Link]

  • Antioxidant vitamins for age-related macular degeneration. (n.d.). RNIB. [Link]

  • Saponification Reaction of Esters. (2022). YouTube. [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. (2021). kth.diva. [Link]

  • Retina and RPE/Choroid RNA Extraction Protocol. (2023). protocols.io. [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Rühl, R., et al. (2001). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. Journal of chromatography. B, Biomedical sciences and applications, 750(1), 147–155. [Link]

  • Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. (2000). Biochemistry, 39(37), 11370–11380. [Link]

  • Retinal Explant Culture. (n.d.). Bio-protocol. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • All-Trans Retinal Mediates Light-Induced Oxidation In Single Living Rod Photoreceptors. (n.d.). IOVS. [Link]

  • Antioxidants and Retinal Diseases. (2015). Antioxidants (Basel, Switzerland), 4(1), 166–183. [Link]

  • The Role of Antioxidants in Fighting Macular Degeneration. (2024). Vitrea Vision. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of all-trans-Retinal-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the HPLC separation of this light-sensitive and isomeric compound. Here, we address common challenges and provide practical solutions in a direct question-and-answer format.

Introduction: The Unique Challenges of all-trans-Retinal-d5 Analysis

All-trans-Retinal-d5, a deuterated isotopologue of a key vitamin A metabolite, presents a unique set of analytical challenges. Its polyene structure makes it highly susceptible to light-induced isomerization and oxidation, which can compromise the integrity of analytical results.[1][2] Furthermore, its hydrophobic nature necessitates careful selection of HPLC columns and mobile phases to achieve optimal separation from other retinoids and matrix components. As a deuterated standard, its primary application is often as an internal standard in mass spectrometry-based assays, which introduces additional considerations for mobile phase compatibility and ionization efficiency. This guide will navigate you through these complexities to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for separating all-trans-Retinal-d5?

A1: For initial method development, both normal-phase and reversed-phase HPLC can be effective. However, reversed-phase HPLC is more commonly used due to its compatibility with a wider range of sample matrices and its superior retention time stability.[3]

A good starting point for a reversed-phase method would be:

  • Column: A C18 column is a robust choice. Dimensions such as 4.6 mm x 150 mm with 5 µm particles are common.[4]

  • Mobile Phase: A gradient elution is often preferred to separate all-trans-Retinal-d5 from its isomers and other retinoids. A common mobile phase combination is a mixture of methanol and water, or acetonitrile and water.[5] The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape.[3]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is typical for a 4.6 mm ID column.[4][5]

  • Detection: For UV detection, a wavelength of 325 nm or 350 nm is recommended, corresponding to the absorbance maximum of retinoids.[1][6][7] If using mass spectrometry, the detector will be set to monitor the specific mass-to-charge ratio (m/z) of all-trans-Retinal-d5.

  • Temperature: Room temperature is often sufficient, but for improved reproducibility, a column oven set to 25-30°C is advisable.

For normal-phase HPLC, a silica column with a mobile phase of hexane and a polar modifier like 2-propanol is a common choice.[1]

Q2: My all-trans-Retinal-d5 peak is broad and shows tailing. What could be the cause and how can I fix it?

A2: Peak broadening and tailing for all-trans-Retinal-d5 can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: The aldehyde group in retinal can interact with active sites on the silica support of the column. Adding a small amount of a competing acid, like formic or acetic acid, to the mobile phase can help to sharpen the peak.[3]

  • Column Contamination: Residual sample components or precipitated buffers can contaminate the column frit or the stationary phase. Flushing the column with a strong solvent (e.g., isopropanol) may help. If the problem persists, replacing the guard column or the analytical column may be necessary.

  • Inappropriate Mobile Phase pH: For reversed-phase chromatography, the mobile phase pH can influence the ionization state of the analyte and its interaction with the stationary phase. While all-trans-Retinal-d5 does not have a readily ionizable group, the pH can affect the surface chemistry of the silica. Experimenting with a buffered mobile phase, such as a low-concentration acetate or formate buffer, might improve peak shape.[4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing multiple peaks for my all-trans-Retinal-d5 standard. What is happening and how can I prevent it?

A3: The appearance of multiple peaks for a pure standard of all-trans-Retinal-d5 is most likely due to isomerization. The "all-trans" configuration is the most stable, but exposure to light and heat can cause it to convert to various cis-isomers (e.g., 9-cis, 13-cis).[1][2]

To minimize isomerization:

  • Protect from Light: All work with retinoids should be performed under yellow or red light, or in amber glassware.[1] Use amber autosampler vials for your samples.

  • Maintain Low Temperatures: Store stock solutions and samples at -20°C or lower.[8] During sample preparation, keep samples on ice as much as possible.

  • Use Fresh Solutions: Prepare working solutions fresh daily.[4] Retinoids are unstable in solution and can degrade over time.[9]

  • Avoid Excessive Heat: If using a column oven, avoid high temperatures.

  • Check for On-Column Isomerization: In some cases, the stationary phase itself can promote isomerization. If you suspect this, try a different type of column (e.g., a different brand of C18 or a C8 column).

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your analysis.

Problem 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Potential Cause Explanation & Solution
Degradation of Analyte All-trans-Retinal-d5 is prone to oxidative degradation. Solution: Prepare fresh standards and samples. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[5]
Incorrect Detection Wavelength The UV detector may not be set to the absorbance maximum of all-trans-Retinal-d5. Solution: Verify the absorbance spectrum of your standard and set the detector to the wavelength of maximum absorbance, typically around 325-350 nm.[1][6][7]
Suboptimal Mass Spectrometry Conditions For LC-MS/MS analysis, the ionization and fragmentation parameters may not be optimized. Solution: Perform a tuning and optimization of the mass spectrometer for all-trans-Retinal-d5 to determine the optimal cone voltage and collision energy.[10]
Mobile Phase Incompatibility with MS Non-volatile buffers (e.g., phosphate) are not suitable for mass spectrometry. Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[6]
Problem 2: Irreproducible Retention Times
Potential Cause Explanation & Solution
Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. Solution: Increase the column equilibration time at the end of your gradient program.
Fluctuations in Temperature Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.
Mobile Phase Composition Changes Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time. Solution: Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase regularly. Degassing the mobile phase can also prevent bubble formation in the pump, which can cause flow rate fluctuations.[7]
Pump Malfunction Worn pump seals or check valves can lead to an inconsistent flow rate. Solution: Perform regular maintenance on your HPLC pump.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is a general guideline and may need to be optimized for your specific application.

  • Spiking with Internal Standard: To a known volume of plasma (e.g., 100 µL), add a small volume of a concentrated solution of all-trans-Retinal-d5 (if it is not the analyte of interest but the internal standard).

  • Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL). Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial.

G cluster_prep Sample Preparation Workflow Start Start Plasma_Sample Plasma Sample Add_IS Add Internal Standard (all-trans-Retinal-d5) Precipitate Protein Precipitation (cold acetonitrile/methanol) Centrifuge1 Centrifuge Transfer Transfer Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Reconstitute Reconstitute in Mobile Phase Analyze Inject into HPLC

Caption: A typical workflow for the extraction of all-trans-Retinal-d5 from plasma.

Protocol 2: A Starting Reversed-Phase HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 85% B

    • 2-15 min: 85% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 325 nm

Data Presentation

Table 1: Comparison of HPLC Methods for Retinoid Analysis
ParameterMethod 1 (Reversed-Phase)[4]Method 2 (Normal-Phase)[1]Method 3 (Reversed-Phase)[5]
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase 85% Methanol, 15% 0.01 M Sodium Acetate Buffer, pH 5.2Hexane:2-Propanol:Acetic Acid (1000:4.3:0.675)Methanol:Water (95:5)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.5 mL/min1.0 mL/min1.5 mL/min
Detection UV and FluorescenceUV at 350 nmUV at 325 nm

Visualization of Troubleshooting Logic

G Start Poor Chromatogram PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Sensitivity Low Sensitivity? Start->Sensitivity Tailing Tailing/Fronting PeakShape->Tailing Yes Broad Broad Peaks PeakShape->Broad Yes Split Split Peaks PeakShape->Split Yes Sol_Retention Check column temperature Check mobile phase prep Ensure column equilibration RetentionTime->Sol_Retention Yes Sol_Sensitivity Check for sample degradation Optimize detector settings Check for leaks Sensitivity->Sol_Sensitivity Yes Sol_Tailing Check for column overload Add acid to mobile phase Check sample solvent Tailing->Sol_Tailing Sol_Broad Reduce extra-column volume Check for column degradation Broad->Sol_Broad Sol_Split Check for column void Partial sample precipitation Split->Sol_Split

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Klvánová, J., & Brkto, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133–137. [Link]

  • Tzeng, T. F., & Liou, S. S. (2000). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 8(3), 211-216. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 51(9), 2823–2830. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Retrieved January 27, 2026, from [Link]

  • de Lera, A. R., & Nogueiras, E. (2013). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Vitamin A (pp. 165-174). Humana Press. [Link]

  • Neamtiu, I. A., Rugină, D., Pintea, A., Scurtu, M., & Tăbăran, F. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9871-9878. [Link]

  • Grienke, U., Sax, J., & Rollinger, J. M. (2020). HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin. Molecules, 25(18), 4105. [Link]

  • Thongchai, W., & Liawruangrath, B. (2016). Development of HPLC analysis for the determination of retinol and alpha tocopherol in corn oil nanoemulsion lotion. International Food Research Journal, 23(4), 1367-1371. [Link]

  • Schöttker, B., Brenner, H., & Rothenbacher, D. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 893. [Link]

Sources

Technical Support Center: Enhancing Retinoid Analysis with all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced retinoid analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope-labeled internal standards, specifically all-trans-Retinal-d5, to achieve the highest level of accuracy and precision in their quantitative studies. As experienced application scientists, we understand that robust and reliable data is paramount. This resource is structured to provide not only step-by-step protocols but also the underlying scientific principles and troubleshooting insights to empower you in your experimental endeavors.

The quantification of retinoids, such as all-trans-Retinal, presents unique challenges due to their inherent instability and the complexity of biological matrices.[1] The use of a co-eluting, stable isotope-labeled internal standard like all-trans-Retinal-d5 is the gold standard for mitigating variability during sample preparation and analysis. This guide will walk you through best practices, from sample handling to data interpretation, ensuring the integrity of your results.

Section 1: The "Why" - The Critical Role of all-trans-Retinal-d5

Before delving into troubleshooting, it is crucial to understand the fundamental reasons for employing a deuterated internal standard. All-trans-Retinal-d5 is chemically identical to the endogenous analyte, all-trans-Retinal, with the exception of a mass shift due to the deuterium atoms. This subtle difference is the key to its utility.

Why is a stable isotope-labeled internal standard superior to other internal standards?

  • Correction for Matrix Effects: Biological samples are complex mixtures that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Since all-trans-Retinal-d5 has the same physicochemical properties as all-trans-Retinal, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are normalized.

  • Compensation for Extraction Inefficiency: During sample preparation, it's nearly impossible to achieve 100% recovery of the analyte. The deuterated standard is added at the beginning of the extraction process and will be lost in the same proportion as the endogenous analyte. This allows for accurate correction of any losses.

  • Accounting for Instrument Variability: Minor fluctuations in instrument performance, such as injection volume or detector response, can affect the signal intensity. As both the analyte and the internal standard are analyzed simultaneously, these variations are canceled out when the response ratio is used for quantification.

Section 2: Troubleshooting Guide - A Proactive Approach to Common Challenges

This section is designed to address specific issues that may arise during your retinoid analysis workflow. By anticipating these challenges, you can take preventative measures to ensure high-quality data.

Sample Handling and Preparation

Retinoids are notoriously sensitive to light, heat, and oxidation.[1] Improper handling is a primary source of experimental error.

Q: My retinoid concentrations are unexpectedly low or variable. What could be the cause?

A: The most likely culprit is degradation during sample handling and preparation. Retinoids have a conjugated double bond system that makes them susceptible to photo-isomerization and oxidation.[1]

  • Light Exposure: Always work under amber or yellow lighting. Use amber vials for sample collection, storage, and analysis.[1][2] Standard laboratory lighting can rapidly degrade retinoids.

  • Temperature: Perform all extraction steps on ice or at 4°C. Store stock solutions and samples at -80°C under an inert gas like argon or nitrogen to prevent oxidation.[1]

  • Oxidation: The presence of oxygen can lead to the formation of various oxidation products. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.

Q: I'm observing multiple peaks for my all-trans-Retinal standard. What's happening?

A: This is likely due to isomerization. The trans configuration of the polyene chain can convert to various cis isomers (e.g., 13-cis, 9-cis).

  • Minimize Isomerization: Isomerization can be triggered by light, heat, and acidic conditions.[3] Ensure your entire workflow, from sample collection to analysis, is protected from these factors.

  • Chromatographic Separation: A well-developed HPLC/UHPLC method should be able to separate the major isomers. If you are seeing multiple peaks, verify their identity by comparing their retention times to known standards.

Q: My extraction recovery is poor, even with the internal standard. How can I improve it?

A: Poor recovery can stem from several factors, including inefficient protein precipitation, improper solvent selection for liquid-liquid extraction (LLE), or the reactive nature of the retinaldehyde.

  • Protein Precipitation: For serum or plasma samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a common first step.[2][4][5] Ensure you are using a sufficient volume of solvent and vortexing thoroughly to achieve complete protein removal.

  • Liquid-Liquid Extraction (LLE): A combination of hexane and ethyl acetate is often effective for extracting retinoids from acidified aqueous samples.[2] The ratio of these solvents can be optimized to improve recovery.

  • Derivatization for Aldehydes: The aldehyde group of retinal is reactive and can form Schiff bases with primary amines in biological matrices, leading to poor extraction efficiency.[6] To circumvent this, you can derivatize the retinal to a more stable oxime form in situ before extraction.[6]

Chromatography

Q: My all-trans-Retinal-d5 peak has a slightly different retention time than my all-trans-Retinal peak. Is this normal?

A: Yes, a small retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon, often referred to as the "isotope effect."[7] Deuterium substitution can slightly alter the polarity and Van der Waals interactions of the molecule with the stationary phase.

  • Data Analysis Software: Ensure your data analysis software can accommodate this shift when integrating the peaks. Some software allows for separate peak boundary definitions for the analyte and its internal standard.[7]

  • Method Validation: This shift should be consistent across your analytical runs. Document the typical retention time difference as part of your method validation.

Q: I'm seeing poor peak shape (e.g., tailing or fronting). What should I check?

A: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample.

  • Column Health: Ensure your analytical column is not overloaded or contaminated. A guard column can help protect the main column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. For retinoids, a slightly acidic mobile phase is often used.[8]

  • Sample Solvent: The solvent in which your final extract is dissolved should be compatible with the mobile phase to prevent peak distortion. Ideally, the sample solvent should be weaker than the initial mobile phase.

Mass Spectrometry

Q: I'm having trouble optimizing my MRM transitions for all-trans-Retinal and all-trans-Retinal-d5. What are some typical values?

A: The optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically on your specific instrument. However, here are some commonly used transitions to start with. Ionization is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[5][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
all-trans-Retinal285.2159.1Positive (APCI/ESI)
all-trans-Retinal-d5290.2163.1Positive (APCI/ESI)

Note: These values may need to be adjusted based on your instrument's calibration and resolution.

Q: My signal intensity is low. How can I improve it?

A: Low signal intensity can be due to issues with the sample, chromatography, or the mass spectrometer itself.

  • Ion Source Optimization: Ensure your ion source parameters (e.g., temperature, gas flows, spray voltage) are optimized for retinoid analysis.[9]

  • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve protonation and enhance the signal in positive ion mode.[4]

  • Sample Clean-up: A cleaner sample will generally result in less ion suppression and a better signal-to-noise ratio. Consider adding a solid-phase extraction (SPE) step to your sample preparation protocol if matrix effects are severe.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of all-trans-Retinal-d5 to spike into my samples?

A1: The ideal concentration of the internal standard should be similar to the expected endogenous concentration of the analyte in your samples. This ensures that both the analyte and the internal standard are within the linear range of the assay. A good starting point for many biological tissues is in the low ng/mL range.

Q2: How should I prepare my calibration curve?

A2: Your calibration curve should be prepared in a matrix that is as close as possible to your actual samples (e.g., stripped serum, tissue homogenate from a control group). This helps to mimic the matrix effects that will be present in your unknown samples. The curve should consist of a series of standards of known all-trans-Retinal concentrations, each containing a constant amount of all-trans-Retinal-d5.[9]

Q3: What is the stability of all-trans-Retinal-d5 in solution?

A3: Like its non-deuterated analog, all-trans-Retinal-d5 is unstable in solution and should be handled with care.[10] Stock solutions should be prepared fresh in a suitable organic solvent (e.g., ethanol or methanol), aliquoted into amber vials, purged with an inert gas, and stored at -80°C.[1][8] It is recommended to prepare fresh working solutions daily.[8]

Q4: Can I use all-trans-Retinoic acid-d5 as an internal standard for all-trans-Retinal analysis?

A4: While it is always best to use the deuterated analog of the specific analyte, in some cases, a structurally similar deuterated compound can be used if the specific standard is unavailable. However, you must thoroughly validate that the extraction recovery and ionization efficiency are comparable. All-trans-Retinoic acid-d5 is more commonly used for the analysis of all-trans-Retinoic acid.[2][11]

Q5: Where should I look for signs of degradation in my chromatogram?

A5: Degradation can manifest as a decrease in the peak area of your all-trans-Retinal and all-trans-Retinal-d5 peaks, the appearance of additional peaks corresponding to isomers or oxidation products, and a general increase in the baseline noise.

Section 4: Experimental Protocols and Workflows

Protocol: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of all-trans-Retinal and all-trans-Retinal-d5. Dissolve each in 1 mL of HPLC-grade ethanol or methanol in separate amber volumetric flasks.

  • Intermediate Solutions: Perform serial dilutions from the stock solutions to create intermediate solutions at lower concentrations (e.g., 100 µg/mL, 10 µg/mL).

  • Working Solutions: Prepare fresh working solutions daily by diluting the intermediate solutions to the desired concentrations for your calibration curve and internal standard spiking solution.

  • Storage: Store all stock and intermediate solutions at -80°C under an inert gas.[1]

Protocol: Sample Extraction from Plasma/Serum

This protocol is a general guideline and may require optimization for your specific application.

  • Thawing: Thaw plasma/serum samples on ice.

  • Spiking: To a 200 µL aliquot of plasma/serum in an amber microcentrifuge tube, add a specific volume of your all-trans-Retinal-d5 working solution.[2]

  • Acidification: Add 5 µL of 10 M hydrochloric acid to the sample.[2]

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 1 minute.[2]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new amber tube.

  • Liquid-Liquid Extraction: Add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.[2]

  • Phase Separation: Allow the mixture to sit for 20 minutes at 4°C in the dark, then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Evaporation: Transfer the upper organic layer to a new amber tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 60 µL) of your initial mobile phase (e.g., 2:1 methanol/water).[2] Transfer to an amber HPLC vial for analysis.

Visualization of Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with all-trans-Retinal-d5 Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: A typical workflow for retinoid analysis using an internal standard.

G Start Low Signal for all-trans-Retinal IS_Signal Check IS Signal (all-trans-Retinal-d5) Start->IS_Signal IS_Low IS Signal Also Low IS_Signal->IS_Low Low IS_OK IS Signal OK IS_Signal->IS_OK OK Troubleshoot_Prep Troubleshoot Sample Prep: - Extraction Efficiency - Instrument Performance IS_Low->Troubleshoot_Prep Troubleshoot_Degradation Investigate Analyte Degradation: - Light/Heat Exposure - Sample Matrix Issues IS_OK->Troubleshoot_Degradation

Caption: Decision tree for troubleshooting low analyte signal intensity.

References

  • Schlappi, M., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PubMed Central. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. [Link]

  • SCIEX. (2016). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis. [Link]

  • Kane, M. A., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. PubMed Central. [Link]

  • Woodruff, M. L., et al. (2008). Reduction of All-trans Retinal to All-trans Retinol in the Outer Segments of Frog and Mouse Rod Photoreceptors. PMC. [Link]

  • Green, M. H., & Uhl, L. (2001). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. ResearchGate. [Link]

  • Tsunoda, K., & Takabayashi, K. (1995). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH DiVA. [Link]

  • Kane, M. A., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PMC. [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. MacCoss Lab Software. [Link]

Sources

long-term stability of all-trans-Retinal-d5 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for all-trans-Retinal-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the long-term stability of your stock solutions. Given the inherent instability of retinoids, proper handling and storage are paramount to the success and reproducibility of your experiments. This guide moves beyond simple instructions to explain the underlying principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I've just received my solid all-trans-Retinal-d5. What are the immediate storage requirements?

Upon receipt, your solid all-trans-Retinal-d5 should be stored at -80°C for optimal long-term stability.[1] The solid, crystalline form is significantly more stable than any solution.[2] It is also crucial to protect it from light.[3] While some suppliers state stability for multiple years at -80°C as a solid[1], it is best practice to prepare stock solutions only when needed for an experimental series.

Q2: What is the best solvent for preparing my all-trans-Retinal-d5 stock solution?

The choice of solvent is critical and depends on your experimental needs and desired concentration. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1]

  • DMSO: Offers the highest solubility, with some sources indicating up to 100-240 mg/mL.[2][4] However, it is imperative to use anhydrous (moisture-free) DMSO. Retinoids can be susceptible to degradation in the presence of water, and moisture in DMSO can also reduce solubility.[5]

  • Ethanol: A good alternative, with a reported solubility of approximately 25 mg/mL.[1][2] It is often preferred for cell culture applications due to its lower toxicity compared to DMSO.

  • DMF: Provides good solubility, around 25 mg/mL.[1]

Causality Insight: The polyene structure of all-trans-Retinal makes it highly nonpolar, hence its solubility in organic solvents. Aqueous solutions are not recommended for storage as they deteriorate quickly.[1][6] If you must prepare a dilution in an aqueous buffer (e.g., PBS), it should be made fresh from an organic stock solution immediately before use and should not be stored.[1]

Q3: My all-trans-Retinal-d5 stock solution appears to have a slight yellow tint. Is this normal?

Yes, a pale yellow color is characteristic of retinoid solutions. However, a significant change in color, such as turning deep yellow or brownish, is a strong indicator of degradation.[7] Retinoids are highly susceptible to oxidation, which can produce colored byproducts.[8] If you observe a noticeable color change, it is safest to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.

Q4: How can I minimize degradation during the preparation of my stock solution?

This is the most critical stage where significant degradation can occur. Retinoids are sensitive to light, oxygen, and heat.[8] All preparation steps should be performed under subdued light.[6] The use of amber vials is highly recommended.

The primary mechanism of degradation in solution is oxidation. To mitigate this, it is best practice to work under an inert atmosphere.

cluster_prep Stock Solution Preparation Workflow start Start: Solid all-trans-Retinal-d5 weigh Weigh Solid (Subdued Light) start->weigh solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->solvent vortex Vortex/Sonicate to Dissolve (Protect from Light) solvent->vortex purge Purge Headspace with Inert Gas (Ar or N2) vortex->purge seal Seal Tightly in Amber Vial purge->seal aliquot Aliquot into Single-Use Tubes (Under Inert Gas) seal->aliquot store Store Immediately at -80°C aliquot->store

Caption: Workflow for minimizing degradation during stock solution preparation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate forms in the vial upon thawing. 1. Concentration exceeds solubility at that temperature. 2. Solvent absorbed moisture. 1. Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve. Ensure it is fully dissolved before use.[4]2. Discard and prepare a fresh stock using new, anhydrous solvent.
Inconsistent experimental results. Stock solution has degraded. 1. Discard the current stock.2. Prepare a fresh stock solution following the rigorous handling protocol (subdued light, inert gas).[6]3. Verify the concentration and purity of the new stock solution using UV-Vis spectroscopy or HPLC before use.[9]
Stock solution has darkened in color. Oxidation. The solution has likely degraded significantly.[7] It is highly recommended to discard the solution and prepare a fresh stock to avoid compromising your data. Purge vials with inert gas to prevent future oxidation.

Storage & Stability Protocols

Recommended Storage Conditions for Stock Solutions

The stability of all-trans-Retinal-d5 in solution is highly dependent on temperature. Repeated freeze-thaw cycles should be avoided as they accelerate degradation.[7] Therefore, aliquoting into single-use volumes is essential.

Storage TemperatureSolventMaximum Recommended DurationSource
-80°C DMSO, Ethanol, DMF1 year [5]
-20°C DMSO, Ethanol, DMF1 month [5]
4°C Not RecommendedN/A[7]
Room Temperature Not RecommendedN/A[7]

Note: These durations are estimates. For critical applications, stability should be periodically verified.

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Materials:

  • all-trans-Retinal-d5 (MW: ~289.47 g/mol , confirm with CoA)[10]

  • Anhydrous DMSO (new, sealed bottle)

  • 2 mL amber glass vial with a PTFE-lined cap

  • Inert gas source (Argon or Nitrogen) with tubing

  • Calibrated balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Pre-calculation: Calculate the mass of all-trans-Retinal-d5 needed. For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 289.47 g/mol = 0.00289 g = 2.89 mg.

  • Environment Setup: Perform all steps in a dimly lit area or under a yellow safety light.

  • Weighing: Carefully weigh the calculated amount of solid all-trans-Retinal-d5 directly into the amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle sonication can be used if needed, but avoid heating the solution.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen. This displaces oxygen, which is a primary cause of degradation.[1]

  • Sealing and Aliquoting: Immediately cap the vial tightly. For long-term storage, it is best to aliquot the solution into smaller, single-use amber tubes, purging each with inert gas before sealing.

  • Storage: Immediately place the master stock and aliquots into a -80°C freezer.

Protocol 2: Quick Stability Check using UV-Vis Spectroscopy

Principle: all-trans-Retinal has a characteristic maximum absorbance (λmax) at approximately 380 nm in ethanol or DMSO.[1] Degradation, through isomerization or oxidation, will lead to a decrease in the absorbance at this wavelength and potentially the appearance of new peaks at different wavelengths. This provides a rapid, albeit non-specific, method to check for significant degradation.

Procedure:

  • Prepare a Dilution: Prepare a fresh, dilute solution of your all-trans-Retinal-d5 stock in the appropriate solvent (e.g., ethanol) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). This must be done immediately before measurement.

  • Acquire Spectrum: Scan the absorbance from approximately 250 nm to 500 nm.

  • Analyze:

    • Fresh Stock: A fresh, undegraded stock should show a clean, sharp peak with a maximum at ~380 nm. Record this initial absorbance value.

    • Aged Stock: When testing an aged aliquot, a decrease in the absorbance at 380 nm compared to the initial value indicates degradation. A change in the peak shape or the appearance of other peaks is also a sign of instability.

cluster_stability Degradation Pathways & Stability Factors retinal all-trans-Retinal-d5 (Stable Core Structure) degraded Degradation Products (Loss of Activity) retinal->degraded light Light (UV/Visible) light->retinal Isomerization oxygen Oxygen (Air) oxygen->retinal Oxidation heat Heat (> -20°C) heat->retinal Accelerates All Degradation water Aqueous Solutions water->retinal Instability

Caption: Key environmental factors leading to the degradation of all-trans-Retinal-d5.

References

  • Karaman, R. (2016). Answer to "How to dissolve all-trans retinoic acid?". ResearchGate. [Link]

  • Let's Make Beauty. (2023). Formulating with Retinol: Stability Tips for Maximum Efficacy. [Link]

  • Carl ROTH. Safety Data Sheet: Retinol. [Link]

  • Ukaaz Publications. (2023). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Handling and Troubleshooting for all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for all-trans-Retinal-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this light-sensitive compound. My objective is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results by explaining the causality behind each procedural recommendation.

Frequently Asked Questions (FAQs): General Handling & Storage

Q1: I've just received my shipment of all-trans-Retinal-d5. What are the immediate storage requirements?

A1: Upon receipt, immediately store the crystalline solid at -80°C.[1] For short-term storage, -20°C is acceptable.[2][3][4] The compound is susceptible to degradation by light, heat, and oxygen.[5] Therefore, it is crucial to keep it in its original amber vial, tightly sealed, and protected from any light exposure. Storing under an inert gas atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[5]

Q2: The compound is described as hygroscopic. What does this mean for handling?

A2: "Hygroscopic" means the material readily absorbs moisture from the air.[6] When you need to weigh the compound, allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid. Work quickly in a low-humidity environment or a glove box if possible. Promptly and securely reseal the container after use to protect the remaining compound.[6][7]

Q3: Are there any specific safety precautions I should take when handling the solid compound?

A3: Yes. You should treat all-trans-Retinal-d5 as a hazardous material.[1] Avoid all personal contact, including inhalation of the powder and contact with skin and eyes.[6] Always handle it in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][6] Wash your hands thoroughly after handling.[6]

FAQs: Solution Preparation & Stability

Q4: What is the recommended solvent for preparing a stock solution of all-trans-Retinal-d5?

A4: All-trans-Retinal-d5 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For a high-concentration stock solution, anhydrous DMSO is a good choice, with a solubility of up to 100 mg/mL (though this may require sonication).[8] Ethanol is also an excellent option, with a solubility of approximately 25 mg/mL.[1] It is critical to use anhydrous (dry) solvents, as moisture can reduce the solubility and stability of the compound.[2]

Q5: I need to prepare a working solution in an aqueous buffer for my cell culture experiments. How should I do this?

A5: Direct dissolution in aqueous buffers is challenging due to the compound's poor water solubility.[1] The recommended method is to first dissolve the all-trans-Retinal-d5 in a minimal amount of a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer of choice with vigorous vortexing.[1] For example, a 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[1] It is crucial to prepare aqueous solutions fresh for each experiment and not to store them for more than a day, as the compound is unstable in these conditions.[1][8]

Q6: How can I prevent the isomerization of all-trans-Retinal-d5 during handling and in solution?

A6: Isomerization, particularly to 11-cis-retinal or 13-cis-retinal, is primarily induced by light.[8][9] To prevent this, all work with the compound and its solutions must be performed under dim red light or in complete darkness.[10] Use amber glass vials or tubes wrapped in aluminum foil for storage and during experiments.[11] The use of binding proteins, if applicable to your experimental system, can also help protect the retinoid from inadvertent isomerization.[12]

Q7: How long can I store my stock solutions?

A7: The stability of the compound is significantly lower in solution compared to its solid state.[5] For maximum stability, stock solutions in anhydrous organic solvents should be stored at -80°C for up to one year.[2] For shorter-term storage, -20°C is viable for about one month.[2] Always store solutions under an inert atmosphere if possible and protect them from light. It is best practice to prepare fresh working solutions from the stock for each experiment.[8]

Troubleshooting Guide: Experimental Issues

Q8: My experimental results are inconsistent. What are the likely causes related to all-trans-Retinal-d5?

A8: Inconsistent results are often traced back to the degradation or isomerization of the compound. Here’s a checklist to troubleshoot:

  • Light Exposure: Have you rigorously protected the compound and its solutions from light at every step? Even brief exposure to ambient lab lighting can cause significant isomerization.[5][10]

  • Solution Age: Are you using freshly prepared aqueous solutions for each experiment? The compound degrades in aqueous media.[1]

  • Oxidation: Has the solid compound or the stock solution been exposed to air? Oxidation can alter the compound's structure and activity. Consider purging your vials with an inert gas.[5]

  • Solvent Quality: Are you using anhydrous solvents for your stock solutions? Moisture can impact stability.[2]

Q9: I am observing higher-than-expected cytotoxicity in my cell culture experiments. Could this be related to the all-trans-Retinal-d5?

A9: Yes, this is a known issue. All-trans-retinal can be toxic to cells, particularly at higher concentrations.[13] The toxicity can be mediated by the generation of reactive oxygen species (ROS), mitochondrial damage, and the induction of apoptosis.[10][13][14]

  • Concentration: Review the concentrations used in your experiments. You may need to perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.

  • Compound Integrity: Degraded or oxidized forms of retinal may exhibit different toxic profiles. Ensure you are using a fresh, properly handled compound.

  • Experimental Controls: Include appropriate vehicle controls (the solvent used to dissolve the retinal) to ensure the observed toxicity is from the compound itself and not the solvent.

Q10: My HPLC or LC-MS analysis shows multiple peaks when I expected one. What does this indicate?

A10: The presence of multiple peaks strongly suggests isomerization or degradation.

  • Isomers: The most common additional peaks will be cis-isomers of retinal. You can confirm this by comparing your chromatogram to known standards if available.

  • Oxidation Products: Peaks corresponding to all-trans-retinoic acid or other oxidation products may also be present.[15]

  • Degradation Products: Other, unidentified peaks could be from further degradation of the molecule.

To resolve this, you will need to re-evaluate your handling and storage procedures to minimize light exposure, oxidation, and time in solution. It is also advisable to run a quality control check on your stock compound before use.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution in Anhydrous DMSO
  • Acclimatization: Remove the vial of all-trans-Retinal-d5 from -80°C storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.

  • Preparation: In a dimly lit room or under red light, weigh the desired amount of the compound into a new amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[8]

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -80°C, protected from light.

Protocol 2: Quality Control Check by UV-Vis Spectroscopy
  • Preparation: Prepare a dilute solution of your all-trans-Retinal-d5 in ethanol.

  • Measurement: In a quartz cuvette, measure the absorbance spectrum from 250 nm to 500 nm using a spectrophotometer.

  • Analysis: All-trans-Retinal should exhibit a characteristic absorbance maximum (λmax) at approximately 380 nm in ethanol.[1] A significant shift in this peak or the appearance of other peaks can indicate isomerization or degradation.

Data Summary Table
PropertyValue/InformationSource(s)
Storage Temperature Solid: -80°C (long-term), -20°C (short-term)[1][2][3][4]
Stock Solution: -80°C (≤ 1 year), -20°C (≤ 1 month)[2]
Solubility (Ethanol) ~25 mg/mL[1]
Solubility (DMSO) ~16 mg/mL (up to 100 mg/mL with sonication)[1][8]
Solubility (Aqueous) Sparingly soluble; requires co-solvent method[1]
UV/Vis λmax (in Ethanol) ~380 nm[1]
Key Instabilities Light, heat, oxygen, moisture[5][6]

Visualized Workflows and Pathways

G cluster_storage Receiving & Storage cluster_prep Solution Preparation (Under Red Light) cluster_qc Quality Control storage Receive Shipment Store immediately at -80°C Protect from light acclimate Acclimate vial to RT in desiccator storage->acclimate Begin Experiment weigh Weigh solid into amber vial acclimate->weigh dissolve Dissolve in anhydrous solvent (e.g., DMSO) weigh->dissolve stock Stock Solution (-80°C, inert gas) dissolve->stock dilute Dilute stock into aqueous buffer stock->dilute qc_check Perform UV-Vis or HPLC/LC-MS check stock->qc_check Optional working Fresh Working Solution (Use immediately) dilute->working

Caption: Workflow for handling all-trans-Retinal-d5.

G cluster_isomers Isomerization Products cluster_oxidation Oxidation Products atR all-trans-Retinal-d5 cis11 11-cis-Retinal-d5 atR->cis11 Light cis13 13-cis-Retinal-d5 atR->cis13 Light/Heat atRA all-trans-Retinoic Acid-d5 atR->atRA Oxygen other_ox Other Oxidized Species atRA->other_ox Further Oxidation

Caption: Potential degradation pathways for all-trans-Retinal-d5.

References

  • MedchemExpress.com. All-trans-retinal | Vitamin A Metabolite.
  • Maeda, A., et al. (2008). Involvement of All-trans-retinal in Acute Light-induced Retinopathy of Mice. Journal of Biological Chemistry.
  • Santa Cruz Biotechnology.
  • Selleck Chemicals. All trans-Retinal | Retinoid Receptor agonist.
  • Cayman Chemical.
  • Schier, J., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry. Molecules.
  • Dreffs, A., et al. (2020). All-trans-Retinaldehyde Contributes to Retinal Vascular Permeability in Ischemia Reperfusion.
  • Biosynth. All-trans-retinol-d5.
  • Gustafsson, S. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH Diva.
  • Cayman Chemical.
  • Chemistry LibreTexts. (2022).
  • Saari, J. C. (2000). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry.
  • BenchChem. (2025).
  • Rando, R. R. (2007).
  • Chen, Y., et al. (2019). All-trans-retinoic acid generation is an antidotal clearance pathway for all-trans-retinal in the retina. The FASEB Journal.

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Validation & Comparative

The Analytical Edge: A Comparative Guide to Internal Standards for All-trans-Retinal Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of retinoid research and drug development, the precise quantification of all-trans-Retinal is paramount. This pivotal retinoid, a key intermediate in the visual cycle and a regulator of gene expression, demands analytical methods of the highest accuracy and reproducibility. At the heart of such robust methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies the judicious selection of an internal standard. This guide provides an in-depth comparison of all-trans-Retinal-d5 with other commonly employed internal standards, offering experimental insights and a clear rationale for its superior performance in demanding bioanalytical applications.

The Imperative of the Internal Standard in LC-MS/MS Bioanalysis

Quantitative LC-MS/MS is susceptible to several sources of variability that can compromise data integrity. These include inconsistencies in sample preparation, fluctuations in injection volume, and matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte.[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample, which experiences the same analytical variations as the analyte.[1] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[2]

The ideal internal standard should possess physicochemical properties as close to the analyte as possible to ensure it behaves similarly during extraction, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as all-trans-Retinal-d5, are widely considered the "gold standard" for quantitative bioanalysis as they offer the closest possible chemical and physical resemblance to the native analyte.[3][4]

All-trans-Retinal-d5: The Gold Standard Explained

All-trans-Retinal-d5 is a deuterated analog of all-trans-Retinal, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical structure and properties remain virtually identical.

Key Advantages of all-trans-Retinal-d5:

  • Co-elution with the Analyte: Due to its near-identical chemical structure, all-trans-Retinal-d5 co-elutes with all-trans-Retinal during liquid chromatography. This is a critical feature as it ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction.[2]

  • Similar Extraction Recovery: The deuterated standard will have extraction and recovery characteristics that are almost indistinguishable from the non-labeled analyte, correcting for any sample loss during preparation.[5]

  • Comparable Ionization Efficiency: All-trans-Retinal-d5 exhibits the same ionization behavior as all-trans-Retinal in the mass spectrometer's ion source, providing a true representation of any ionization suppression or enhancement.[5]

  • Minimal Isotopic Effect: The deuterium labeling results in a negligible difference in chemical behavior, ensuring that the internal standard accurately reflects the analyte's journey through the analytical system.

Alternative Internal Standards: A Comparative Analysis

While all-trans-Retinal-d5 represents the ideal choice, other compounds have been utilized as internal standards for all-trans-Retinal quantification. Here, we compare two such alternatives, highlighting their potential strengths and, more importantly, their inherent limitations compared to the deuterated standard.

Internal Standard Chemical Structure Pros Cons
all-trans-Retinal-d5 Identical to analyte with deuterium labels- Co-elutes with analyte- Identical extraction recovery and ionization efficiency- Most accurate correction for matrix effects- Higher cost
3,4-Didehydroretinal Structurally similar analog- Commercially available- Similar chromophore- Different retention time- Potential for different extraction recovery- May not fully compensate for matrix effects
Retinyl Acetate Structurally related but different functional group- Inexpensive and readily available- Significantly different polarity and retention time- Poor correction for extraction and matrix effects specific to retinal

Diagram: Logical Relationship of Internal Standard Selection

G cluster_0 Ideal Internal Standard Properties cluster_1 Internal Standard Candidates cluster_2 Performance Outcome Ideal_Properties Co-elution Similar Extraction Recovery Similar Ionization Efficiency Retinal_d5 all-trans-Retinal-d5 (Stable Isotope Labeled) Ideal_Properties->Retinal_d5 Meets all criteria Dehydroretinal 3,4-Didehydroretinal (Structural Analog) Ideal_Properties->Dehydroretinal Partially meets criteria Retinyl_Acetate Retinyl Acetate (Related Compound) Ideal_Properties->Retinyl_Acetate Poorly meets criteria High_Accuracy High Accuracy & Precision Retinal_d5->High_Accuracy Moderate_Accuracy Moderate Accuracy & Precision Dehydroretinal->Moderate_Accuracy Low_Accuracy Low Accuracy & Precision Retinyl_Acetate->Low_Accuracy

Caption: Rationale for selecting an internal standard based on key properties.

Experimental Workflows: A Side-by-Side Look

The choice of internal standard directly influences the experimental protocol. Below are representative workflows for the quantification of all-trans-Retinal using different internal standards.

Workflow 1: The Gold Standard Approach with all-trans-Retinal-d5

This protocol is adapted from methodologies for related deuterated retinoid standards and represents best practices.[6]

Diagram: Experimental Workflow with all-trans-Retinal-d5

G Start Plasma Sample (e.g., 200 µL) Spike Spike with all-trans-Retinal-d5 (known concentration) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile or Methanol) Spike->Precipitate Extract Liquid-Liquid Extraction (e.g., with Hexane/Ethyl Acetate) Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow using a deuterated internal standard.

Step-by-Step Protocol:

  • Sample Aliquoting: To 200 µL of plasma, add a precise volume of all-trans-Retinal-d5 solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.[6]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins. Vortex thoroughly.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add extraction solvent (e.g., a mixture of hexane and ethyl acetate) and vortex vigorously.[6]

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Workflow 2: The Structural Analog Approach with 3,4-Didehydroretinal

This protocol is based on a published method for the quantification of all-trans-retinal in biological samples.[7]

Diagram: Experimental Workflow with 3,4-Didehydroretinal

G Start Tissue Homogenate or Plasma Spike Spike with 3,4-Didehydroretinal Start->Spike Derivatize In situ Derivatization (e.g., with O-ethylhydroxylamine) Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze UHPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation using a structural analog internal standard with derivatization.

Step-by-Step Protocol:

  • Sample Preparation: Homogenize tissue samples or use plasma directly.

  • Internal Standard Addition: Add a known amount of 3,4-didehydroretinal.

  • Derivatization: To improve stability and chromatographic properties, both the analyte and the internal standard are derivatized in situ to their O-ethyloximes.[7]

  • Extraction, Evaporation, and Reconstitution: Follow similar steps as in Workflow 1 for extraction, drying, and reconstitution.

  • UHPLC-MS/MS Analysis: Analyze the derivatized products.[7]

Discussion: The Impact of Internal Standard Choice on Data Quality

The primary advantage of all-trans-Retinal-d5 is its ability to provide the most accurate correction for analytical variability, particularly for matrix effects which can be highly variable between different biological samples.[5] A structural analog like 3,4-didehydroretinal, while having some structural similarity, will likely have a different retention time and may experience different degrees of ion suppression or enhancement compared to all-trans-Retinal. This can lead to less accurate quantification, especially in complex matrices. The use of an even more dissimilar compound like retinyl acetate is strongly discouraged for quantitative bioanalysis of all-trans-Retinal due to its significantly different chemical properties.[5]

Conclusion and Recommendations

For the accurate and precise quantification of all-trans-Retinal in biological matrices by LC-MS/MS, all-trans-Retinal-d5 is the unequivocally superior internal standard. Its use ensures the highest level of data integrity by effectively compensating for all sources of analytical variability. While alternative internal standards like 3,4-didehydroretinal can be used, they introduce a greater potential for analytical error and should be considered only when a deuterated standard is not feasible. The scientific rigor and confidence in the final data are significantly enhanced by the use of a stable isotope-labeled internal standard.

References

  • Kane, M. A., Chen, N., & Napoli, J. L. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Journal of Lipid Research, 57(9), 1703–1711. [Link]

  • Zhong, M., Gudas, L. J., & Kane, M. A. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology, 84(1), e104. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Moise, A. R., Isken, A., & Palczewski, K. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry, 282(44), 32432–32441. [Link]

  • Schlump, B., Schmutz, C., Schwenk, R. W., & Husain, M. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 52. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 411(Pt 1), 169–177. [Link]

Sources

A Guide to Ensuring Analytical Robustness: Cross-Validation of All-trans-Retinal-d5 in Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliability and reproducibility of analytical data are paramount. In the analysis of retinoids, which play crucial roles in vision, growth, and cellular differentiation, the use of stable isotope-labeled internal standards is a cornerstone of robust quantification. All-trans-Retinal-d5, a deuterated analog of all-trans-Retinal, is a commonly employed internal standard in mass spectrometry-based assays. Its purpose is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1]

However, the mere inclusion of an internal standard does not guarantee inter-laboratory concordance. Differences in instrumentation, reagents, and procedural nuances can introduce systematic biases. This guide provides a comprehensive framework for conducting a cross-validation study of all-trans-Retinal-d5, ensuring that analytical methods are transferable and produce consistent results across different laboratories. This document is designed to be a practical resource, grounded in established principles of bioanalytical method validation.[2][3]

The Scientific Imperative for Cross-Validation

The goal of a cross-validation or inter-laboratory study is to ensure the reproducibility of tests and measurements carried out by different analysts in different locations.[4] For deuterated internal standards like all-trans-Retinal-d5, this is critical for several reasons:

  • Method Transferability: When a method is developed in one laboratory and transferred to another (e.g., from a discovery lab to a contract research organization), it is essential to verify that the method performs equivalently in both settings.

  • Multi-site Clinical Trials: In large-scale clinical trials, samples may be analyzed at multiple sites. Cross-validation ensures that the data from all sites can be reliably pooled and compared.

  • Data Integrity and Regulatory Scrutiny: Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation, which include expectations for reproducibility.[2]

This guide will delineate a proposed cross-validation study for an LC-MS/MS method for the quantification of all-trans-Retinal, using all-trans-Retinal-d5 as an internal standard.

Designing a Robust Cross-Validation Study

A successful cross-validation study requires careful planning and a clearly defined protocol. The following sections outline the key components of such a study.

Reference Standards and Material Characterization

The foundation of any analytical method is the quality of the reference standards.

  • all-trans-Retinal: The analyte of interest should be of high purity (typically ≥95%) and its identity and purity confirmed by appropriate analytical techniques (e.g., NMR, MS, HPLC).

  • all-trans-Retinal-d5: The internal standard must also be of high purity. Crucially, its isotopic enrichment should be known and consistent across batches. The supplier's certificate of analysis should provide this information.

The Analytical Method: A Starting Point

While this guide focuses on cross-validation, it assumes a well-developed single-laboratory validated method exists. A typical LC-MS/MS method for retinoids involves:

  • Sample Preparation: This often includes protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the retinoids from the biological matrix (e.g., plasma, serum, tissue homogenate).

  • Chromatographic Separation: Reversed-phase HPLC or UHPLC is commonly used to separate all-trans-Retinal from its isomers and other endogenous compounds.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.

The following diagram illustrates a typical workflow for such an analysis.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with all-trans-Retinal-d5 Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Drydown Dry-down Extract->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/ IS Area Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A typical workflow for the quantification of all-trans-Retinal using LC-MS/MS with an internal standard.

Proposed Cross-Validation Protocol

This protocol is designed to be executed by a minimum of three independent laboratories.

Step 1: Protocol Distribution and Training

  • A detailed, standardized analytical protocol is distributed to all participating laboratories.

  • A teleconference or in-person meeting is held to ensure all analysts understand the protocol and to address any questions.

Step 2: Preparation and Distribution of Validation Samples

  • A central laboratory prepares a set of validation samples. This includes:

    • Calibration Standards: A full set of calibration standards prepared in the relevant biological matrix.

    • Quality Control (QC) Samples: QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. These are prepared in bulk and aliquoted to ensure homogeneity.

  • The validation samples are shipped frozen on dry ice to the participating laboratories.

Step 3: Analysis of Validation Samples

  • Each laboratory analyzes the validation samples in triplicate on three separate days.

  • The raw data (peak areas for both all-trans-Retinal and all-trans-Retinal-d5) and the calculated concentrations are reported back to the central coordinating laboratory.

Step 4: Data Analysis and Acceptance Criteria

  • The central laboratory compiles and analyzes the data from all participating laboratories.

  • The following parameters are assessed against predefined acceptance criteria, which are based on regulatory guidelines.[2]

ParameterAcceptance Criteria
Intra-day Precision (%CV) ≤ 15% for low, mid, and high QCs; ≤ 20% for LLOQ QC
Inter-day Precision (%CV) ≤ 15% for low, mid, and high QCs; ≤ 20% for LLOQ QC
Accuracy (% Bias) Within ±15% of the nominal concentration for low, mid, and high QCs; Within ±20% for LLOQ QC
Linearity (r²) ≥ 0.99

Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage bias from the nominal concentration.

The following diagram illustrates the logical flow of the cross-validation study.

Cross-Validation_Logic A Central Lab: Prepare & Distribute Standardized Protocol & Samples B1 Lab 1: Analyze Samples (3x3 design) A->B1 B2 Lab 2: Analyze Samples (3x3 design) A->B2 B3 Lab 3: Analyze Samples (3x3 design) A->B3 C Central Lab: Compile & Analyze Data B1->C B2->C B3->C D Assess Against Acceptance Criteria (Precision, Accuracy, Linearity) C->D E Successful Cross-Validation: Method is considered robust and transferable D->E Pass F Failed Cross-Validation: Investigate discrepancies and refine protocol D->F Fail

Caption: Logical workflow for the proposed inter-laboratory cross-validation study.

Causality Behind Experimental Choices

  • Centralized Sample Preparation: Preparing all validation samples at a central location eliminates variability in sample preparation as a confounding factor in the study. This ensures that all laboratories are analyzing identical samples.

  • Blinded Analysis: While not explicitly stated in the protocol above, for a more rigorous study, the concentrations of the QC samples can be blinded to the participating laboratories to prevent any potential bias in data analysis.

  • Triplicate Analysis on Three Days: This design allows for the assessment of both intra-day (within-run) and inter-day (between-run) precision, providing a comprehensive evaluation of the method's reproducibility.[5]

  • Use of a Common Internal Standard Lot: All participating laboratories should use the same lot of all-trans-Retinal-d5 to avoid any potential differences in isotopic purity or chemical stability.

Potential Challenges and Troubleshooting

Should a cross-validation study fail to meet the acceptance criteria, a systematic investigation should be initiated. Potential sources of discrepancy include:

  • Differences in Instrumentation: While LC-MS/MS is a common platform, differences in instrument sensitivity, ion source design, and collision cell parameters can lead to variations in response.

  • Reagent Quality: The purity of solvents and other reagents can impact the analytical results.

  • Analyst Technique: Subtle differences in sample handling and preparation can introduce variability.

A thorough review of the experimental records from each laboratory is essential to identify the root cause of any discrepancies.

Conclusion

The use of all-trans-Retinal-d5 as an internal standard is a critical component of robust bioanalytical methods for the quantification of all-trans-Retinal. However, the reliability of data across different laboratories can only be ensured through a rigorous cross-validation study. The framework presented in this guide provides a comprehensive and scientifically sound approach to conducting such a study. By adhering to these principles, researchers, scientists, and drug development professionals can have a high degree of confidence in the transferability and reproducibility of their analytical data, ultimately contributing to the integrity and success of their research and development programs.

References

  • Schöttker, B., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PubMed Central. Available at: [Link]

  • Grbovic, A., et al. (2016). INTERNAL ROUND ROBIN TESTS FOR OPERATORS OF MECHANICAL TESTS. ResearchGate. Available at: [Link]

  • Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry. Available at: [Link]

  • Kane, M. A., et al. (2015). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. Available at: [Link]

  • Reddy, C. M., et al. (2013). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Chen, Y., et al. (2019). All-trans-retinoic acid generation is an antidotal clearance pathway for all-trans-retinal in the retina. Journal of Zhejiang University-SCIENCE B. Available at: [Link]

  • Chatterjee, S., et al. (2025). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]

  • Simon, A., et al. (2000). Identification and characterization of all-trans-retinol dehydrogenase from photoreceptor outer segments, the visual cycle enzyme that reduces all-trans-retinal to all-trans-retinol. PubMed. Available at: [Link]

  • Wang, J., et al. (2005). Simultaneous determination of retinal, retinol and retinoic acid (all-trans and 13-cis) in cosmetics and pharmaceuticals at electrodeposited metal electrodes. ResearchGate. Available at: [Link]

  • Posch, K. C., et al. (1989). Biotransformation of all-trans-retinol and all-trans-retinal to all-trans-retinoic acid in rat conceptal homogenates. PubMed. Available at: [Link]

  • Ribaya-Mercado, J. D., et al. (2003). Use of the deuterated-retinol-dilution technique to monitor the vitamin A status of Nicaraguan schoolchildren 1 y after initiation of the Nicaraguan national program of sugar fortification with vitamin A. The American journal of clinical nutrition. Available at: [Link]

  • Sari, Y. P., et al. (2025). Validation of Analiytical Method and Determination of Encapsulated Retinol Content Using UV Spectrophotometric Method. Journal of Pharmaceutical and Sciences. Available at: [Link]

  • Hidayatullah, A., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. JURNAL MULTIDISIPLIN MADANI (MUDIMA). Available at: [Link]

  • Kumar, P., et al. (2019). A Review on Step-by-Step Analytical Method Validation. ResearchGate. Available at: [Link]

  • Cifelli, C. J., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. PubMed Central. Available at: [Link]

  • Maeda, T., et al. (2012). Retinal photodamage mediated by all-trans-retinal. PubMed. Available at: [Link]

  • Chatterjee, S., et al. (2025). Studies of All-trans Retinoic Acid Transport in the Eye. PubMed. Available at: [Link]

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The Gold Standard for Retinoid Quantification: A Comparative Guide to Analysis With and Without all-trans-Retinal-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in retinoid analysis, the pursuit of accurate and reproducible quantification is paramount. This guide provides an in-depth comparison of analytical outcomes when quantifying all-trans-Retinal with and without the use of its deuterated stable isotope-labeled internal standard, all-trans-Retinal-d5. We will explore the inherent challenges in retinoid analysis and demonstrate why the stable isotope dilution method is not just an improvement, but a necessity for robust and trustworthy data.

All-trans-Retinal, a key intermediate in the visual cycle and the biosynthesis of all-trans-retinoic acid, is a notoriously challenging analyte.[1][2] Its quantification is often hampered by its chemical instability and low endogenous concentrations in complex biological matrices.[1][2] Retinoids are susceptible to isomerization and degradation when exposed to light, heat, and oxygen, which can compromise sample integrity from collection to analysis.[2][3] Furthermore, variations in sample preparation, such as extraction efficiency, and instrument-related fluctuations, like matrix effects in mass spectrometry, can introduce significant variability and inaccuracy into the final results.[4][5][6]

The Principle of Stable Isotope Dilution with all-trans-Retinal-d5

To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as stable isotope dilution (SID) is the gold standard. All-trans-Retinal-d5 is the ideal SIL-IS for all-trans-Retinal. It is chemically identical to the analyte of interest, with the only difference being that five hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly throughout the entire analytical process.[4]

By adding a known amount of all-trans-Retinal-d5 to the sample at the very beginning of the workflow, it acts as a tracer, experiencing the same losses during extraction, derivatization, and the same ionization suppression or enhancement in the mass spectrometer as the endogenous all-trans-Retinal.[5][6] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, correcting for these variations and leading to a highly accurate and precise quantification.

Visualizing the Impact of an Internal Standard

The following diagram illustrates how an internal standard corrects for variability in the analytical workflow.

cluster_0 Without Internal Standard cluster_1 With all-trans-Retinal-d5 Sample A Sample A Extraction A Extraction (80% recovery) Sample A->Extraction A Sample B Sample B Extraction B Extraction (60% recovery) Sample B->Extraction B MS Analysis A MS Analysis (No Suppression) Extraction A->MS Analysis A MS Analysis B MS Analysis (Ion Suppression) Extraction B->MS Analysis B Result A Result: 80 units MS Analysis A->Result A Result B Result: 48 units MS Analysis B->Result B Sample C Sample C IS Spike C Spike with all-trans-Retinal-d5 Sample C->IS Spike C Sample D Sample D IS Spike D Spike with all-trans-Retinal-d5 Sample D->IS Spike D Extraction C Extraction (80% recovery) IS Spike C->Extraction C Extraction D Extraction (60% recovery) IS Spike D->Extraction D MS Analysis C MS Analysis (No Suppression) Extraction C->MS Analysis C MS Analysis D MS Analysis (Ion Suppression) Extraction D->MS Analysis D Result C Result: 100 units MS Analysis C->Result C Result D Result: 100 units MS Analysis D->Result D

Caption: Correction of analytical variability by an internal standard.

Comparative Performance: With vs. Without all-trans-Retinal-d5

The following table summarizes the expected differences in key bioanalytical validation parameters when quantifying all-trans-Retinal with and without its deuterated internal standard. The performance metrics for the method with all-trans-Retinal-d5 are based on typical results from validated LC-MS/MS assays reported in the literature.[7][8][9]

Performance MetricWith all-trans-Retinal-d5 (Expected)Without Internal Standard (Expected)Rationale for a Senior Application Scientist
Accuracy 85-115% of nominal valuePotentially <70% or >130%The SIL-IS corrects for analyte loss during sample processing and compensates for matrix effects, ensuring the calculated concentration is a true reflection of the actual concentration. Without it, these uncorrected variations lead to significant inaccuracies.
Precision (%CV) < 15%> 20%By normalizing the analyte signal to the IS signal, random variations in extraction recovery and instrument response are canceled out, leading to highly reproducible results. The absence of an IS results in greater scatter in the data.
Linearity (R²) > 0.99> 0.98While a good R² might be achievable without an IS in a clean matrix, in biological samples, the IS ensures a consistent response ratio across the concentration range, maintaining linearity even in the presence of matrix effects.
Limit of Quantification (LOQ) LowerHigherThe use of an IS can improve the signal-to-noise ratio by reducing the impact of baseline noise, potentially allowing for a lower and more robust LOQ.[8]
Reliability HighLowThe SIL-IS provides a crucial quality control check for each individual sample. A consistent IS response across a batch gives confidence in the results, while a deviant IS response can flag a problem with a specific sample.[4][10]

Experimental Protocol: Quantification of all-trans-Retinal using LC-MS/MS with all-trans-Retinal-d5

This protocol outlines a typical workflow for the robust quantification of all-trans-Retinal in a biological matrix (e.g., serum, tissue homogenate).

Sample Preparation
  • Initial Step: To a 200 µL aliquot of the biological sample in an amber tube, add 20 µL of a 100 ng/mL solution of all-trans-Retinal-d5 in ethanol. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.[7]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber vial for LC-MS/MS analysis.[7]

Note: Due to the instability of retinoids, all steps should be performed under subdued light and on ice where possible.[2][3]

LC-MS/MS Analysis
  • LC System: A UHPLC system such as a Thermo Scientific™ Vanquish™ is recommended.[7]

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is suitable for separation.[7]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™) operated in positive electrospray ionization (H-ESI) mode.[7]

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
all-trans-Retinal285.2159.1
all-trans-Retinal-d5290.2163.1

Note: The specific m/z transitions should be optimized for the instrument used.

Data Analysis
  • The concentration of all-trans-Retinal in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of all-trans-Retinal and a constant concentration of all-trans-Retinal-d5.

Workflow Diagram

Sample Biological Sample (200 µL) Spike Spike with all-trans-Retinal-d5 Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (SRM Mode) Supernatant->LCMS Quantify Quantification (Area Ratio vs. Cal Curve) LCMS->Quantify

Sources

The Indispensable Role of All-trans-Retinal-d5 in Vision and Disease Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of retinoids is paramount to unraveling the complexities of the visual cycle and the pathogenesis of retinal diseases. This guide provides an in-depth technical overview of the applications of all-trans-Retinal-d5, an isotopically labeled internal standard, and objectively compares its performance against other analytical methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to underscore the scientific integrity of employing this crucial tool.

All-trans-retinal (atRAL), a vitamin A aldehyde, is the chromophore of vision, initiating the visual cascade upon photoisomerization.[1] Dysregulation of atRAL clearance is implicated in retinal photodamage and the progression of diseases such as Stargardt's disease and age-related macular degeneration (AMD).[2] Given its pivotal role, the accurate measurement of atRAL in biological matrices is a critical analytical challenge. The use of a stable isotope-labeled internal standard, such as all-trans-Retinal-d5, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for such quantitative analyses.

The Rationale for a Deuterated Internal Standard: A Leap in Analytical Precision

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery, thereby compensating for variations during sample preparation and analysis.[3] While structurally similar compounds can be used, stable isotope-labeled internal standards, such as all-trans-Retinal-d5, are considered the superior choice.[4] The deuterium atoms in all-trans-Retinal-d5 increase its mass by five daltons, allowing it to be distinguished from the endogenous, unlabeled all-trans-retinal by the mass spectrometer. However, its physicochemical properties remain nearly identical to the unlabeled analyte, ensuring it behaves similarly during chromatography and ionization. This co-elution and similar behavior are critical for correcting matrix effects, a phenomenon where other components in a complex biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] The use of a deuterated standard significantly improves the accuracy and precision of the analytical method.[5]

Performance Comparison: All-trans-Retinal-d5 vs. Alternative Approaches

The superiority of using a deuterated internal standard like all-trans-Retinal-d5 is evident when comparing its performance metrics with other quantification strategies.

Analytical MethodInternal StandardAnalyteMatrixRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Lower Limit of Quantification (LLOQ)
LC-MS/MS all-trans-Retinoic Acid-d5 all-trans-Retinoic Acid Human Plasma 89.7 ± 9.2 < 9.3 < 14.0 50 pg/mL [4]
LC-MS/MS3,4-didehydroretinalall-trans-RetinalMouse TissuesNot Reported< 10< 155 fmol on column[6]
LC-MS/MSAcitretinall-trans-Retinoic AcidHuman Plasma> 85< 8< 80.45 ng/mL[7]
HPLC-UVNone (External Standard)all-trans-RetinalNot SpecifiedNot ApplicableNot ReportedNot ReportedNot as sensitive as MS methods[6]

Table 1: Comparison of performance data for retinoid quantification methods. Data is compiled from multiple sources for illustrative purposes.[4][6][7]

As the table demonstrates, the method utilizing a deuterated internal standard (all-trans-Retinoic Acid-d5 for the closely related all-trans-Retinoic Acid) exhibits high recovery and excellent precision.[4] While the study using 3,4-didehydroretinal also shows good sensitivity, the lack of a deuterated standard for all-trans-retinal itself can introduce variability due to potential differences in ionization efficiency and matrix effects between the analyte and the internal standard. The use of a structurally analogous but non-isotopically labeled internal standard like acitretin also provides good results, but the gold standard remains a stable isotope-labeled analog of the analyte.[7][8] Methods relying on external standards without an internal standard are generally less reliable for complex biological matrices due to their inability to account for sample-specific variations.[6]

Key Applications of All-trans-Retinal-d5

Elucidating the Visual Cycle and Retinal Metabolism

The precise quantification of all-trans-retinal is fundamental to studying the kinetics of the visual cycle. Following photoisomerization, all-trans-retinal is reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and eventually regenerated back to 11-cis-retinal. By using all-trans-Retinal-d5 as an internal standard, researchers can accurately measure the levels of endogenous all-trans-retinal in various retinal compartments and under different light conditions, providing insights into the efficiency of the visual cycle and the function of enzymes involved.[9]

Investigating Retinal Disease Pathogenesis

The accumulation of toxic all-trans-retinal and its byproducts is a key event in the pathology of several retinal diseases.[2]

  • Age-Related Macular Degeneration (AMD): In dry AMD, the accumulation of lipofuscin, which contains byproducts of all-trans-retinal, is a hallmark of the disease.[1] Accurate measurement of all-trans-retinal levels in animal models of AMD can help in understanding disease progression and in evaluating the efficacy of therapeutic interventions aimed at promoting its clearance.

  • Diabetic Retinopathy: Studies have suggested that retinaldehydes, including all-trans-retinal, may have antioxidant properties and could potentially correct photoreceptor dysfunction in diabetic mice.[10] The use of all-trans-Retinal-d5 allows for the precise quantification of retinaldehyde levels in diabetic models, aiding in the investigation of these therapeutic effects. Furthermore, all-trans-retinal has been shown to contribute to retinal vascular permeability in ischemia-reperfusion models, which is relevant to the vascular complications seen in diabetic retinopathy.[11]

Experimental Workflow and Protocols

The following section outlines a typical experimental workflow for the quantification of all-trans-retinal in biological samples using all-trans-Retinal-d5 as an internal standard, based on established methodologies for similar retinoids.[4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Retina, Plasma) add_is Spike with all-trans-Retinal-d5 sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip extraction Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) protein_precip->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Injection onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration results Final Concentration of all-trans-Retinal calibration->results

Detailed Protocol for Quantification of Retinoids in Plasma

This protocol is adapted from a validated method for the quantification of all-trans-retinoic acid using its deuterated internal standard and can be optimized for all-trans-retinal.[4]

Materials:

  • Human plasma samples

  • all-trans-Retinal-d5 (internal standard)

  • Methanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Microcentrifuge tubes (amber)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma in an amber microcentrifuge tube, add a known amount of all-trans-Retinal-d5 solution (e.g., 100 pg).

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a new amber tube.

    • Add 300 µL of hexane and 300 µL of ethyl acetate.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with a small percentage of formic acid.[12]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both all-trans-retinal and all-trans-Retinal-d5.

G Advantage Advantage Coelution Coelution Advantage->Coelution Ionization Ionization Advantage->Ionization Extraction Extraction Advantage->Extraction Accuracy Accuracy Coelution->Accuracy Precision Precision Coelution->Precision Ionization->Accuracy Ionization->Precision Extraction->Accuracy Extraction->Precision MatrixEffect MatrixEffect Accuracy->MatrixEffect Precision->MatrixEffect

Conclusion and Future Perspectives

The use of all-trans-Retinal-d5 as an internal standard in LC-MS/MS analysis represents a significant advancement in the accurate and precise quantification of this vital retinoid. Its application is indispensable for researchers in vision science and drug development, enabling a deeper understanding of the visual cycle and the molecular mechanisms underlying retinal diseases. Future research will likely focus on applying these robust analytical methods to larger clinical cohorts to identify biomarkers for early disease detection and to monitor therapeutic responses to novel treatments for conditions like AMD and diabetic retinopathy. The continued use of deuterated standards will be crucial in ensuring the reliability and reproducibility of these important studies.

References

  • Himmelfarb, J., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Molecules, 26(2), 433. [Link]

  • Kane, M. A., et al. (2016). Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS. Analytical Biochemistry, 506, 35-42. [Link]

  • Maeda, T., et al. (2012). Retinal photodamage mediated by all-trans-retinal. Photochemistry and Photobiology, 88(6), 1309-1319. [Link]

  • Chen, Y., et al. (2020). All-trans-Retinaldehyde Contributes to Retinal Vascular Permeability in Ischemia Reperfusion. Investigative Ophthalmology & Visual Science, 61(6), 33. [Link]

  • Furr, H. C. (1989). Analysis of deuterated analogs of vitamin A by electron impact and chemical ionization modes in gas chromatography coupled to mass spectrometry. Lipids, 24(7), 629-634. [Link]

  • Purohit, E., et al. (2014). Systemic Retinaldehyde Treatment Corrects Retinal Oxidative Stress, Rod Dysfunction, and Impaired Visual Performance in Diabetic Mice. Investigative Ophthalmology & Visual Science, 55(11), 7137-7146. [Link]

  • Bhokare, K. K., et al. (2007). Validation of analytical methods. Pharma Times, 39(7), 27-30. [Link]

  • Foundation Fighting Blindness. (2025). Age-Related Macular Degeneration Research Advances. Retrieved from [Link]

  • Nakagawa, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2415. [Link]

  • Lamb, T. D., & Pugh Jr, E. N. (2004). Dark adaptation and the retinoid cycle of vision. Progress in retinal and eye research, 23(3), 307-380. [Link]

  • Peng, Y., et al. (2011). Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study. Journal of chromatography B, Analytical technologies in the biomedical and life sciences, 879(24), 2423–2429. [Link]

  • Singh, G., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers, 1(4). [Link]

  • Curcio, C. A. (2021). Age-Related Macular Degeneration, a Mathematically Tractable Disease. Investigative Ophthalmology & Visual Science, 62(10), 1. [Link]

  • National Eye Institute. (2014). Macular Degeneration and Aging Study. ClinicalTrials.gov. [Link]

  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Troilo, D., et al. (2025). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science, 66(6), 84. [Link]

  • Chen, J., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Rapid communications in mass spectrometry, 15(12), 987-993. [Link]

  • Bohn, T. (2025). Chromatogram of vitamin A along with the internal standard. ResearchGate. [Link]

  • Couch, E. J., et al. (2017). Vitamin A and D Absorption in Adults with Metabolic Syndrome vs. Healthy Controls – A Pilot Study Utilizing Targeted and Untargeted LC-MS Lipidomics. Nutrients, 9(12), 1339. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

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